molecular formula C8H9NO B7789994 Acetophenone oxime

Acetophenone oxime

Cat. No.: B7789994
M. Wt: 135.16 g/mol
InChI Key: JHNRZXQVBKRYKN-CLFYSBASSA-N
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Description

Acetophenone oxime is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NZ)-N-(1-phenylethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNRZXQVBKRYKN-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-91-2
Record name Ethanone, 1-phenyl-, oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetophenone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.420
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

thermodynamic stability of acetophenone oxime at room temperature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetophenone oxime (


) exhibits high kinetic stability  but conditional thermodynamic instability  at room temperature (25°C). While it exists as a stable crystalline solid (MP: ~59–60°C), its long-term stability is governed by two critical factors: geometric isomerism  (E vs. Z ratio) and trace acid impurities .

The molecule is thermodynamically predisposed to undergo the Beckmann rearrangement to form acetanilide (


), a reaction that is kinetically inhibited at room temperature in the absence of catalytic protons. Consequently, "instability" in a laboratory or manufacturing setting is almost exclusively a function of purity rather than intrinsic molecular fragility.

This guide details the thermodynamic parameters, degradation pathways, and self-validating protocols required to ensure the integrity of this compound.

Part 1: Molecular Thermodynamics & Isomerism

At room temperature, this compound exists primarily as the (E)-isomer (anti-isomer), which is thermodynamically favored over the (Z)-isomer (syn-isomer) due to steric repulsion between the phenyl ring and the hydroxyl group in the Z configuration.

The E/Z Equilibrium

Unlike simple imines, the energy barrier for the interconversion of oxime isomers is significantly high (


 in non-polar solvents), effectively "locking" the isomer ratio at room temperature.[1]
  • Thermodynamic Preference: The E-isomer is stabilized by

    
     relative to the Z-isomer.[1]
    
  • Kinetic Trapping: Spontaneous isomerization at 25°C is negligible. Isomerization requires either photo-excitation or acid catalysis (protonation of the nitrogen reduces the double-bond character).

Visualization of Isomerization Dynamics

The following diagram illustrates the equilibrium and the high-energy transition state that prevents spontaneous flipping at room temperature.

Isomerization E_Iso (E)-Acetophenone Oxime (Thermodynamically Favored) Stable Solid TS Transition State (High Energy Barrier ~200 kJ/mol) E_Iso->TS Slow (Thermal) TS->E_Iso Z_Iso (Z)-Acetophenone Oxime (Sterically Hindered) TS->Z_Iso Equilibrium Z_Iso->TS Acid H+ Catalyst Acid->TS Lowers Barrier

Figure 1: Thermodynamic equilibrium of this compound isomers. The high barrier prevents spontaneous Z-formation at room temperature.[1]

Part 2: Chemical Stability & Degradation Pathways

While thermally stable up to its melting point, this compound is chemically labile in the presence of moisture and acid.

The Beckmann Rearrangement (Solid State Risk)

The most critical thermodynamic risk is the Beckmann Rearrangement . This is an exothermic conversion to acetanilide.

  • Mechanism: Protonation of the hydroxyl group

    
     water elimination 
    
    
    
    alkyl migration.
  • Room Temperature Risk: In chemically pure samples, this rate is near zero. However, if the oxime retains trace HCl (from synthesis via hydroxylamine hydrochloride), the solid material can undergo slow, autocatalytic conversion to acetanilide, often observed as the material turning into a "wet" paste over months.

Hydrolysis

In the presence of moisture and acid (


), the oxime hydrolyzes back to the ketone.


Degradation Pathway Diagram

Degradation Oxime This compound (Solid, RT) Protonated Protonated Intermediate (R-C=NH+-OH) Oxime->Protonated +H+ (Trace Acid) Migration 1,2-Phenyl Migration (Rate Limiting Step) Protonated->Migration Dehydration (-H2O) WaterAttack Nucleophilic Attack (H2O) Protonated->WaterAttack +H2O (Moisture) Acetanilide Acetanilide (Amide Product) Migration->Acetanilide Rearrangement Ketone Acetophenone (Ketone) WaterAttack->Ketone Hydroxylamine Hydroxylamine WaterAttack->Hydroxylamine

Figure 2: Divergent degradation pathways. Acid impurities trigger both rearrangement (dry) and hydrolysis (wet).

Part 3: Thermal Analysis Data

The following data summarizes the physical state boundaries. Stability is maintained only below the melting point (


).
ParameterValueImplications for Stability
Melting Point (

)
58°C – 60°CStore below 25°C to prevent partial melt/eutectic formation with impurities.
Boiling Point 118–120°C (20 mmHg)Do not distill at atmospheric pressure; risk of rapid decomposition.
Flash Point ~110°CLow flammability risk at RT.
Decomposition Onset >150°C (DSC)Runaway Risk: Exothermic decomposition occurs well above RT, but onset lowers significantly with acid contamination.

Part 4: Experimental Protocols (Self-Validating)

To confirm the stability of a specific lot of this compound, use the following workflows.

Protocol: Purity & Isomer Ratio Determination (HPLC)

Use this to validate shelf-life stability.

  • Mobile Phase: Acetonitrile : Water (40:60) with 0.1% Formic Acid.

  • Column: C18 Reverse Phase (

    
    , 
    
    
    
    ).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Validation Criteria:

    • E-isomer retention time: ~4.5 min (Major peak).

    • Z-isomer retention time: ~5.2 min (Minor peak, typically <5%).

    • Acetophenone (Hydrolysis impurity): ~7.0 min.[2]

    • Acetanilide (Rearrangement impurity): ~3.2 min.

Protocol: Thermal Stability Screening (DSC)

Use this to ensure safety before scaling up reactions.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Mass: 2–5 mg in a hermetically sealed aluminum pan.

  • Ramp: 5°C/min from 20°C to 250°C.

  • Pass/Fail Criteria:

    • PASS: Sharp endotherm at ~59°C (Melting) followed by flat baseline until >140°C.

    • FAIL: Exotherm observed immediately following melting (indicates acid-catalyzed decomposition).

Part 5: Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage logic applies:

  • Temperature: Store at 2–8°C . While stable at 25°C, refrigeration retards the kinetics of any trace-acid catalyzed rearrangement.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen is not a primary threat, but moisture (humidity) drives hydrolysis.

  • Container: Amber glass. While not highly photosensitive, UV light can catalyze

    
     isomerization, altering the thermodynamic profile.
    
  • Critical Check: Measure the pH of a 5% aqueous slurry. If

    
    , recrystallize from ethanol/water immediately to remove trapped acid.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11364, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Acetophenone, oxime. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Organic Syntheses. Beckmann Rearrangement of this compound. Org.[3][4] Synth. 1931, 11, 54. (Classic mechanism validation). Retrieved from [Link]

Sources

A Comparative Analysis of Acetophenone Oxime and Benzophenone Oxime: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the core differences between acetophenone oxime and benzophenone oxime for researchers, scientists, and drug development professionals. This document moves beyond a cursory overview to explore the nuanced distinctions in their synthesis, stereochemistry, reactivity, and applications, offering field-proven insights to inform experimental design and interpretation.

Foundational Distinctions: The Parent Ketones

The divergent properties of this compound and benzophenone oxime are fundamentally rooted in the electronic and steric characteristics of their parent ketones: acetophenone and benzophenone. Acetophenone, an aromatic ketone with a methyl group and a phenyl group attached to the carbonyl carbon, presents an asymmetrical electronic environment. In contrast, benzophenone possesses two phenyl groups, rendering it a symmetrical diarylketone. This fundamental structural difference dictates the stereochemical possibilities and reactivity pathways of their corresponding oximes.

Synthesis and Purification: A Tale of Two Oximes

Both this compound and benzophenone oxime are readily synthesized via the condensation reaction of the parent ketone with hydroxylamine, typically in the form of hydroxylamine hydrochloride.[1][2] The reaction is generally carried out in an alcoholic solvent, with a base added to neutralize the hydrochloride salt and liberate the free hydroxylamine nucleophile.[1]

While the fundamental synthetic approach is similar, the purification and handling of the resulting oximes require distinct considerations. Benzophenone oxime is a stable, crystalline solid that can be purified by recrystallization.[3] However, it is susceptible to decomposition in the presence of oxygen and moisture over time.[3] For long-term storage, it is recommended to dry the compound in a vacuum desiccator and store it under an inert atmosphere.[2][3] this compound, also a solid, is often obtained as a mixture of geometric isomers, which can influence its physical properties and subsequent reactions.[4][5]

Experimental Protocol: Synthesis of Benzophenone Oxime

This protocol is adapted from established procedures for the synthesis of benzophenone oxime.[3]

Materials:

  • Benzophenone

  • Hydroxylamine hydrochloride

  • 95% Ethanol

  • Sodium hydroxide

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine benzophenone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), 95% ethanol, and a small amount of water.

  • With stirring, add powdered sodium hydroxide (5.0 eq) portion-wise. The reaction may become exothermic and require cooling.

  • Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for a short period (e.g., 5-10 minutes).

  • Cool the reaction mixture to room temperature.

  • In a separate beaker, prepare a dilute solution of hydrochloric acid.

  • Pour the cooled reaction mixture into the acidic solution to precipitate the benzophenone oxime.

  • Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and air dry.

  • The crude product can be further purified by recrystallization from methanol or ethanol.

Structural Elucidation: A Comparative Overview

The structural and physical properties of this compound and benzophenone oxime are summarized below for easy comparison.

PropertyThis compoundBenzophenone Oxime
Molecular Formula C₈H₉NOC₁₃H₁₁NO
Molecular Weight 135.17 g/mol 197.24 g/mol
Appearance White to cream crystalline powder[6]White crystalline powder[7]
Melting Point 59-61 °C142-144 °C
Boiling Point DecomposesDecomposes
Solubility Soluble in organic solvents, slightly soluble in water.[6]Soluble in organic solvents, insoluble in water.
CAS Number 613-91-2574-66-3

Stereoisomerism: The E/Z Dichotomy

A critical point of divergence between this compound and benzophenone oxime lies in their potential for stereoisomerism. Due to the presence of two different substituents on the carbonyl carbon (a methyl and a phenyl group), this compound can exist as two distinct geometric isomers: (E)-acetophenone oxime and (Z)-acetophenone oxime.[4][5] In contrast, benzophenone oxime, with two identical phenyl groups, does not exhibit E/Z isomerism.

Caption: E/Z isomerism in this compound versus the single form of benzophenone oxime.

The ratio of E/Z isomers in a sample of this compound can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, as the chemical shifts of the protons and carbons in the vicinity of the C=N bond are sensitive to the stereochemistry.[4]

Reactivity and the Beckmann Rearrangement: A Comparative Mechanistic Insight

The most significant chemical transformation for both this compound and benzophenone oxime is the Beckmann rearrangement, an acid-catalyzed conversion of the oxime to an N-substituted amide.[1][8] This reaction is highly stereospecific, with the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrating.[9][10]

Migratory Aptitude and Product Formation

The stereospecificity of the Beckmann rearrangement has profound implications for the products formed from this compound's E and Z isomers.

  • In (E)-acetophenone oxime , the phenyl group is anti to the hydroxyl group. Therefore, the phenyl group migrates, leading to the formation of N-phenylacetamide .

  • In (Z)-acetophenone oxime , the methyl group is anti to the hydroxyl group. Consequently, the methyl group migrates, resulting in the formation of acetanilide .

For benzophenone oxime , since both substituents on the imine carbon are phenyl groups, the migration of either phenyl group leads to the same product: benzanilide .[11]

Beckmann_Rearrangement cluster_acetophenone This compound Rearrangement cluster_benzophenone Benzophenone Oxime Rearrangement E_acetophenone E-Acetophenone Oxime (Phenyl anti to OH) N_phenylacetamide N-Phenylacetamide E_acetophenone->N_phenylacetamide Phenyl Migration Z_acetophenone Z-Acetophenone Oxime (Methyl anti to OH) Acetanilide Acetanilide Z_acetophenone->Acetanilide Methyl Migration benzophenone_oxime Benzophenone Oxime benzanilide Benzanilide benzophenone_oxime->benzanilide Phenyl Migration

Caption: Products of the Beckmann rearrangement for acetophenone and benzophenone oximes.

It is crucial to note that under acidic conditions, E/Z isomerization of this compound can occur, potentially leading to a mixture of amide products.[12] The migratory aptitude of different groups (aryl vs. alkyl) also plays a role in the reaction kinetics, with aryl groups generally exhibiting a higher migratory aptitude than alkyl groups.[13]

Applications: A Comparative Overview

Both this compound and benzophenone oxime serve as valuable intermediates in organic synthesis, yet their specific applications diverge based on their unique structural features.

This compound:

  • Pharmaceutical Synthesis: It is a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs).[14]

  • Agrochemicals: Used in the formulation of pesticides and herbicides.[14][15]

  • Industrial Chemicals: Acts as an intermediate in the production of coatings, adhesives, and other specialty chemicals.[14]

  • Organic Synthesis: A precursor for the synthesis of nitrogen-containing heterocycles and other complex organic molecules.[8][16]

Benzophenone Oxime:

  • Polymer Chemistry: Its primary industrial application is in the Beckmann rearrangement to produce benzanilide, a precursor to caprolactam, which is the monomer for Nylon-6.[1]

  • Photochemistry: Benzophenone oxime derivatives can function as photoacid generators, releasing a strong acid upon irradiation, which is useful in photolithography and other light-induced chemical processes.[17]

  • Analytical Chemistry: It has been used as a reagent for the colorimetric determination of urea and related compounds.[18]

  • Organic Synthesis: A reliable precursor for the synthesis of benzanilide and its derivatives.[11]

Conclusion

References

  • This compound Definition - Organic Chemistry Key Term - Fiveable. [Link][8]

  • benzophenone oxime - Organic Syntheses Procedure. [Link][3]

  • This compound Market Size, Share & Growth Report [2024-2034]. [https://www.prophecy للمعلومات.com/market_insight/Global-Acetophenone-Oxime-Market-113058]([Link] للمعلومات.com/market_insight/Global-Acetophenone-Oxime-Market-113058)[14]

  • Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry. [Link][19]

  • BENZOPHENONE OXIME | RXSOl GROUP. [Link][18]

  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters - Academic Research Publishing Group. [Link][4]

  • Global this compound Market Research Report 2025(Status and Outlook). [Link][15]

  • Studies in Beckmann rearrangement of substituted benzophenone and acetophenone oximes - ResearchGate. [Link][20]

  • Synthesis of Benzophenone Oxime | PDF | Acid | Water - Scribd. [Link][11]

  • Benzophenone Oxime Tosylate as the Photoacid Generator for the Friedel–Crafts Arylation of Aldehydes With Indoles - PMC. [Link][17]

  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters - ResearchGate. [Link][21]

  • Application of Beckmann Rearrangement in the Green Synthesis of Amide Compounds - Cayley Nielson Press. [Link]

  • Beckmann Rearrangement - Chemistry Steps. [Link][12]

  • Beckmann rearrangement - Wikipedia. [Link][10]

  • Synthesis and Isomeric Ratio Determination of this compound - Africa Commons. [Link][5]

  • Industrial production of acetophenone and its applications. Method A.... - ResearchGate. [Link][22]

  • Theoretical Study on Z/E Selectivity in the Oximation of a-Haloacetophenones. [Link][23]

Sources

acetophenone oxime safety data sheet (SDS) and toxicity hazards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acetophenone Oxime Safety Data Sheet (SDS) and Toxicity Hazards Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

This compound (CAS 613-91-2) is a crystalline oxime derivative of acetophenone, widely utilized in organic synthesis as a chemical intermediate and ligand in coordination chemistry. While often categorized as a standard laboratory reagent, its specific metabolic fate—hydrolysis to acetophenone and hydroxylamine—presents distinct toxicological challenges that standard SDS summaries often overlook.

This guide synthesizes regulatory safety data with mechanistic toxicology to provide a robust framework for handling, storage, and emergency response.

Chemical Identity Table
ParameterData
Chemical Name This compound
Synonyms 1-Phenylethan-1-one oxime; N-Hydroxy-1-phenylethanimine
CAS Number 613-91-2
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Appearance White to off-white crystalline solid
Solubility Slightly soluble in water; Soluble in ethanol, ether

Physicochemical Determinants of Safety

Understanding the physical properties of this compound is critical for predicting its behavior during spills or storage.

  • Lipophilicity (LogP ~1.82): The compound has moderate lipophilicity, facilitating dermal absorption but suggesting low bioaccumulation potential.

  • Volatility: With a boiling point of 118–120 °C (at 20 mmHg), it does not pose a significant vapor hazard at room temperature, but dust generation is a primary inhalation risk.

  • Thermal Instability: Oximes can undergo the Beckmann rearrangement at high temperatures or in the presence of strong acids, potentially releasing heat and converting to N-substituted amides (acetanilide).

GHS Hazard Classification & Regulatory Framework

According to the Globally Harmonized System (GHS) and authoritative vendor SDS (e.g., Sigma-Aldrich, Thermo Fisher), this compound is classified as follows:

Signal Word: WARNING
Hazard CategoryH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]
Eye Irritation H319 Causes serious eye irritation.[3]
Skin Irritation H315 Causes skin irritation (Source dependent).[1]
STOT - Single Exp. H335 May cause respiratory irritation.[3][2]

Regulatory Status:

  • TSCA (USA): Listed.[1]

  • REACH (EU): Pre-registered.

  • Carcinogenicity: Not listed by IARC, NTP, or ACGIH.[1][3]

Toxicological Mechanisms & Biological Fate

To truly understand the hazard profile, one must look beyond the LD50 and examine the metabolic breakdown. The toxicity of this compound is largely driven by its hydrolysis products.

Metabolic Hydrolysis Pathway

In vivo, oximes are susceptible to enzymatic and acid-catalyzed hydrolysis.

  • Acetophenone: A CNS depressant at high doses and a severe eye irritant.

  • Hydroxylamine: A potent hematotoxin known to induce methemoglobinemia (oxidation of hemoglobin Fe2+ to Fe3+), reducing oxygen transport capacity.

Expert Insight: While the SDS lists "Harmful if swallowed," the mechanism implies that massive ingestion could lead to cyanosis (blue skin) due to hydroxylamine release—a symptom requiring specific medical vigilance (methylene blue treatment).

MetabolicPathway Oxime This compound (Parent Compound) Hydrolysis Hydrolysis (Acidic/Enzymatic) Oxime->Hydrolysis Acetophenone Acetophenone (CNS Depressant, Irritant) Hydrolysis->Acetophenone Hydroxylamine Hydroxylamine (Methemoglobinemia Risk) Hydrolysis->Hydroxylamine

Figure 1: Metabolic degradation pathway of this compound yielding toxic metabolites.

Quantitative Toxicity Data
  • LD50 (Oral, Mouse): 2,000 mg/kg [1].

  • LD50 (Oral, Rat): Data for the specific oxime is limited; however, the metabolite acetophenone has an LD50 of ~815 mg/kg (Rat) [2], suggesting the oxime is moderately toxic.

  • Sensitization: Unlike "Acetophenone Azine" (a known sensitizer), this compound currently lacks sufficient data to be classified as a skin sensitizer, though precautionary avoidance is recommended.

Operational Safety & Risk Mitigation

Storage Protocols[1][4][6][9][10]
  • Atmosphere: Air Sensitive. Store under inert gas (Nitrogen or Argon). Long-term exposure to air/moisture can facilitate hydrolysis or oxidation.

  • Temperature: Store below 4°C (Refrigerate) to maintain purity and prevent rearrangement.

  • Incompatibilities: Strong oxidizing agents, strong acids (risk of Beckmann rearrangement), and alkalis.

Personal Protective Equipment (PPE) Matrix
TaskEye ProtectionHand ProtectionRespiratory
Weighing/Transfer Safety Glasses w/ Side ShieldsNitrile Gloves (0.11mm min)N95/P2 Dust Mask (if powder is friable)
Synthesis/Reaction Chemical GogglesNitrile/Neoprene (Double glove)Fume Hood (Required)
Spill Cleanup Chemical Goggles + Face ShieldNitrile (Thick >0.4mm)Half-mask respirator w/ P100 cartridges

Emergency Response Protocols

This section outlines self-validating workflows for emergency scenarios.

First Aid Logic
  • Eye Contact: IMMEDIATE irrigation is critical due to the irritant nature of the ketone moiety. Flush for 15 minutes.

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from the acetophenone metabolite outweighs the benefit of expulsion. Administer water if conscious.[1]

  • Inhalation: Move to fresh air. If cyanosis (blue lips/fingernails) appears, suspect methemoglobinemia and transport to ER immediately.

Spill Management Workflow

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess PPE Don PPE: Goggles, Nitrile Gloves, Mask Assess->PPE Contain Containment: Avoid Dust Generation PPE->Contain Clean Sweep/Scoop into Closed Waste Container Contain->Clean Decon Wipe Surface with Ethanol -> Water Clean->Decon Disposal Dispose as Hazardous Chemical Waste Decon->Disposal

Figure 2: Step-by-step decision matrix for safe spill remediation.[1][3][2]

References

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Acetophenone. (Reference for metabolite toxicity). Retrieved from [Link]

Sources

The Enduring Versatility of Acetophenone Oxime: A Ligand for Modern Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Acetophenone oxime, a seemingly simple organic molecule, stands as a cornerstone ligand in coordination chemistry. Formed from the condensation of acetophenone and hydroxylamine, its true value lies in the versatile coordination behavior of its oxime moiety (C=N-OH).[1] This functional group imparts an ambidentate character, allowing it to coordinate to metal centers as a neutral molecule or, upon deprotonation, as a robust chelating anion. This dual nature has led to the development of a vast family of metal complexes with diverse structural motifs and significant applications. This guide provides a comprehensive exploration of this compound's role as a ligand, from its fundamental synthesis and coordination modes to the advanced applications of its metal complexes in catalysis and materials science, offering researchers and drug development professionals a detailed perspective on its utility and potential.

The Ligand: Synthesis, Structure, and Properties

The utility of any ligand begins with its synthesis and a thorough understanding of its intrinsic properties. This compound is readily accessible and possesses distinct structural features that govern its coordinating ability.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a classic condensation reaction. The protocol described here is adapted from established and reliable procedures, ensuring high purity and yield.[2][3]

Rationale: The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of acetophenone.[1] Hydroxylamine is typically used as its hydrochloride salt for stability; therefore, a mild base is required to liberate the free hydroxylamine in situ. Anhydrous sodium acetate is an ideal choice as it is strong enough to deprotonate the hydroxylamine hydrochloride but not so strong as to promote side reactions.[2] Methanol serves as a suitable solvent that solubilizes the reactants effectively.[2]

Experimental Protocol: Synthesis of this compound [2]

  • Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (2.08 g, 29.9 mmol, 1.5 equiv) and anhydrous sodium acetate (3.94 g, 48.0 mmol, 2.3 equiv).

  • Reagent Addition: Add acetophenone (2.40 mL, 20.6 mmol, 1.0 equiv) and anhydrous methanol (40 mL) to the flask.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture in an oil bath set to 80 °C. Stir the resulting white slurry for 3 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (10:1, v/v) mobile phase.

  • Workup: After cooling to room temperature, add 60 mL of water to the flask. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: The crude product is obtained as a white solid. For high-purity applications, recrystallization from petroleum ether can be performed.[3]

Physicochemical and Structural Properties

Understanding the ligand's inherent properties is critical for predicting its behavior in coordination reactions.

PropertyValue / DescriptionSource
Appearance White solid / Colourless needles[2][3]
Melting Point 53-55 °C / 59 °C[2][3]
Molecular Formula C₈H₉NO[4]
Molecular Weight 135.16 g/mol [4]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.64-7.62 (m, 2H), 7.39-7.37 (m, 3H), 2.30 (s, 3H)[2]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 156.0, 136.4, 129.3, 128.5, 126.0, 12.4[2]

Table 1: Key physicochemical properties of this compound.

Structurally, ketoximes like this compound exist as E/Z isomers, though one isomer is often thermodynamically preferred.[5] In the solid state, the oxime functionality is a potent hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen atom). This leads to the formation of supramolecular structures, most commonly hydrogen-bonded dimers.[6] This intermolecular interaction must be overcome during the formation of metal complexes.

Coordination_Modes cluster_neutral Neutral Ligand cluster_anionic Anionic Ligand L1 This compound Ph(Me)C=N-OH M1 Metal Ion (Mⁿ⁺) L1->M1 N-Coordination (Monodentate) L2 Acetophenone Oximato Ph(Me)C=N-O⁻ M2 Metal Ion (Mⁿ⁺) L2->M2 N,O-Chelation (Bidentate) N O

Figure 2: Primary coordination modes of this compound with a metal center.
Synthesis and Properties of Metal Complexes

Complexes of this compound and its derivatives are typically synthesized by reacting a metal salt with the ligand in a suitable solvent. The stoichiometry is often 1:2 (metal:ligand), leading to complexes of the type ML₂. [7]The choice of solvent and pH is critical in determining the final structure and coordination mode.

For instance, studies on 2-hydroxy-4-methoxy this compound (HMAOX) have shown the formation of stable 1:2 complexes with a range of transition metals. [7]The characterization of these complexes reveals distinct geometries dictated by the d-electron configuration of the central metal ion.

Metal IonComplex StoichiometryMagnetic Moment (B.M.)Inferred GeometrySource
Cu(II) [Cu(HMAOX)₂]1.82Square-planar[7]
Ni(II) [Ni(HMAOX)₂]DiamagneticSquare-planar[7]
Co(II) [Co(HMAOX)₂]4.31Tetrahedral[7]
Mn(II) [Mn(HMAOX)₂]5.82Tetrahedral[7]
Fe(III) [Fe(L)₂(Val)]*5.97Octahedral

*Note: This Fe(III) complex is with a related acetophenone-derived Schiff base (L) and L-valine as a secondary ligand.

Table 2: Properties and inferred geometries of various metal complexes with this compound derivatives.

A Scientist's Toolkit: Characterization of Complexes

Elucidating the structure and bonding within this compound complexes requires a multi-faceted analytical approach.

  • Infrared (IR) Spectroscopy: This is a primary tool for confirming coordination. Upon complexation via the N,O-chelate mode, two key changes are observed: (1) the disappearance of the broad ν(O-H) band of the ligand, and (2) a shift in the ν(C=N) stretching frequency (typically to a lower wavenumber) indicating the involvement of the azomethine nitrogen in coordination. [7][8]The appearance of new bands at lower frequencies (typically 400-600 cm⁻¹) can be assigned to M-N and M-O stretching vibrations, providing direct evidence of complex formation. [7][8]* UV-Visible Spectroscopy: The electronic spectra of the complexes provide valuable insights into their geometry. The positions of d-d transition bands are characteristic of the ligand field environment around the metal ion (e.g., octahedral vs. tetrahedral vs. square-planar). [7]* Magnetic Susceptibility: Measuring the magnetic moment of a complex at room temperature is a powerful and straightforward method to determine the number of unpaired electrons on the metal center. This data is crucial for assigning the correct geometry, such as distinguishing between a high-spin octahedral and a low-spin square-planar Ni(II) complex. [7]* Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the complexes and to determine if solvent molecules (like water) are part of the coordination sphere. [7]The decomposition temperature provides a measure of the chelate's stability. [7]

Applications in Science and Technology

The robust and tunable nature of this compound complexes has made them valuable in several fields.

Homogeneous Catalysis

A major application area is in catalysis, particularly C-H bond functionalization. [9]Cyclopalladated complexes derived from this compound have emerged as highly effective pre-catalysts. [10]In these systems, the oxime group acts as a directing group, positioning the palladium center in close proximity to a specific C-H bond on the aromatic ring, enabling its selective activation and functionalization. This strategy has been employed in a variety of cross-coupling reactions. [10]The N-O bond of the oxime can also play a key role in stabilizing high-valent metal intermediates in catalytic cycles. [9]

Catalytic_Cycle A Pd(II) Pre-catalyst (this compound Complex) B C-H Activation (Directed by Oxime) A->B C Oxidative Addition (e.g., with R-X) B->C D Reductive Elimination C->D D->A Regenerates Catalyst E Functionalized Product D->E

Figure 3: A simplified workflow for a Pd-catalyzed C-H functionalization reaction directed by an this compound group.
Bioinorganic Chemistry and Drug Development

Metal complexes often exhibit enhanced biological activity compared to the free ligands. [8]Schiff bases and oximes derived from acetophenone have been used to create metal complexes with significant antimicrobial properties. [8]The chelation of the metal ion can increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes. This makes this compound a valuable scaffold for designing new metallodrugs. Furthermore, some oxime ester derivatives have been investigated for antitumor activity and their ability to cleave DNA, opening potential avenues for cancer therapy research. [4]

Conclusion and Future Outlook

This compound is far more than a simple derivative of a common ketone. Its robust synthesis, well-defined structural properties, and versatile coordination chemistry have cemented its role as a privileged ligand. The ability to form highly stable N,O-chelates has been the driving force behind its application in the synthesis of discrete molecular complexes and as a directing group in advanced catalytic transformations. For researchers in coordination chemistry, materials science, and drug discovery, this compound and its derivatives offer a reliable and tunable platform. Future research will likely focus on developing chiral versions for asymmetric catalysis, exploring their potential in photoluminescent materials, and further probing their mechanism of action as bio-active agents to design next-generation therapeutics.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Golen, J. A., et al. (2013). Structural Chemistry of Oximes. Crystal Growth & Design, 13(6), 2544-2554. ACS Publications. Retrieved from [Link]

  • Kukushkin, V. Y., & Pombeiro, A. J. L. (1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity. Coordination Chemistry Reviews, 181, 147–175.
  • Gulevich, A. V., & Dudnik, A. S. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(21), 13387-13435. ACS Publications. Retrieved from [Link]

  • Fiveable. (2025). This compound Definition. Fiveable. Retrieved from [Link]

  • Mairaj, S., & Fazlur-Rehman. (2011). Studies on the Complexes of 2-Hydroxy-4-Methoxy this compound. Oriental Journal of Chemistry, 27(1), 221-225. Retrieved from [Link]

  • Bawa, R. A., & Elmajdoub, H. M. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. ResearchGate. Retrieved from [Link]

  • Nguyen, T. B., et al. (2020). Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur. RSC Advances, 10(21), 12431-12435. RSC Publishing. Retrieved from [Link]

  • El-Gammal, O. A., et al. (2015). Synthesis and structural study of the ligand o-OH acetophenone azine and its Cu(II), Ni(II), Co(II) and Zn(II) complexes. ResearchGate. Retrieved from [Link]

  • Sharma, A., et al. (2022). Acetophenone derived Schiff base and its Fe (III) complex: Synthesis, characterization and biological activity. Journal of Scientific Research, 66(4), 525-532. Retrieved from [Link]

  • Raja Reddy, G. N., et al. (2012). Synthesis and characterization of p-Toluic hydrazide and o-Hydroxy Acetophenone Schiff base and its metal complexes. Asian Journal of Research in Chemistry, 5(1), 108-113. Retrieved from [Link]

  • Preparation of this compound. (n.d.). PrepChem.com. Retrieved from [Link]

  • Bawa, R. A., & Elmajdoub, H. M. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. IDEAS/RePEc. Retrieved from [Link]

Sources

Methodological & Application

catalytic reduction of acetophenone oxime to 1-phenylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed exploration of the . This transformation is a cornerstone reaction for producing a critical chiral building block used extensively in pharmaceuticals and asymmetric synthesis.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify procedural choices, and emphasize the safety protocols essential for a successful and secure execution.

Introduction: The Significance of 1-Phenylethylamine

1-Phenylethylamine (PEA), particularly in its enantiomerically pure forms, is a high-value primary amine. It serves as a privileged chiral auxiliary and a precursor for numerous active pharmaceutical ingredients (APIs).[1] Its applications range from resolving racemic mixtures to acting as a foundational element in the synthesis of complex molecules. The most direct route to PEA often involves the reductive amination of acetophenone.[1][2][3] However, the reduction of the corresponding oxime offers an alternative pathway that is mechanistically distinct and valuable in various synthetic contexts. This note focuses on the heterogeneous catalytic hydrogenation of acetophenone oxime, a robust and scalable method for producing racemic or, with modifications, chiral 1-phenylethylamine.

The Two-Step Synthetic Pathway: From Ketone to Amine

The overall process is typically a two-step sequence: first, the oximation of acetophenone to form the stable intermediate, this compound, followed by the catalytic reduction of the oxime to the target primary amine.

G Acetophenone Acetophenone Oxime This compound Acetophenone->Oxime + NH2OH·HCl (Oximation) Amine 1-Phenylethylamine Oxime->Amine H₂/Catalyst(Catalytic Reduction)

Caption: Overall synthetic pathway from acetophenone to 1-phenylethylamine.

Step 1: Synthesis of this compound

Before reduction, the parent ketone must be converted to the oxime. This is a standard condensation reaction with hydroxylamine.

Mechanism Insight: The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of acetophenone. This is followed by dehydration to yield the C=N double bond of the oxime. The reaction is typically straightforward, yielding the product as a stable, crystalline solid.[4][5][6]

Protocol: Preparation of this compound [4][5]

  • Reagent Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.3 equivalents) in methanol.

  • Reaction: Add acetophenone (1.0 equivalent) to the mixture.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to 80°C for 3 hours.

  • Workup: After cooling, add water to the reaction mixture to precipitate the crude product.

  • Isolation: Extract the aqueous slurry with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield this compound, typically as a white solid, which can be used in the next step without further purification.

Step 2: Catalytic Reduction of this compound

This is the core transformation. The C=N bond of the oxime is reduced to a C-N single bond, and the N-O bond is cleaved, with subsequent hydrogenation to form the amine.

Mechanism Insight: The hydrogenation occurs on the surface of a heterogeneous catalyst. The process involves:

  • Adsorption: Both hydrogen and the this compound molecule adsorb onto the active sites of the catalyst surface.

  • Bond Activation: The H-H bond in molecular hydrogen is cleaved, and the π-bond of the C=N group is weakened.

  • Hydrogen Transfer: Hydrogen atoms are sequentially added across the C=N bond.

  • N-O Bond Cleavage: The weak N-O bond is reductively cleaved (hydrogenolysis).

  • Desorption: The final product, 1-phenylethylamine, desorbs from the catalyst surface, regenerating the active site.

The primary challenge in oxime reduction is preventing over-reduction or side reactions. In some cases, the N-O bond cleavage can lead to the formation of imine intermediates, which are then reduced to the primary amine.[7] In other scenarios, incomplete reaction can yield hydroxylamines. However, with catalysts like Raney Nickel, the reaction generally proceeds cleanly to the primary amine.[8][9]

G cluster_workflow Experimental Workflow A Reactor Setup & Leak Test B Charge Substrate, Solvent, & Catalyst A->B C Inert Gas Purge (3x N₂) B->C D Pressurize with H₂ C->D E Heat & Stir (Reaction) D->E F Monitor H₂ Uptake E->F G Cool & Depressurize F->G Reaction Complete H Inert Gas Purge (3x N₂) G->H I Catalyst Filtration (Under N₂ Blanket) H->I J Workup & Purification I->J

Caption: Standard workflow for high-pressure catalytic hydrogenation.

Choice of Catalyst

Several catalysts are effective for this transformation, with Raney® Nickel being the most common due to its high activity and cost-effectiveness.[9]

CatalystTypical ConditionsAdvantagesDisadvantages
Raney® Nickel 50-150°C, 500-5000 psi H₂, Methanol/Ethanol (often with NH₃)High activity, cost-effective, good for reducing nitriles and oximes.[8][9]Pyrophoric when dry, requires careful handling, potential for nickel leaching.
Palladium on Carbon (Pd/C) 25-100°C, 50-1000 psi H₂, Various solvents (e.g., Ethanol, Ethyl Acetate).[10]Highly efficient, versatile, lower pyrophoricity than dry Raney Ni.More expensive than nickel, can be sensitive to sulfur poisoning.
Platinum(IV) Oxide (PtO₂) 25-80°C, 50-500 psi H₂, Acetic Acid/EthanolVery active, operates under mild conditions.High cost, can be less selective and promote ring hydrogenation.

For this application note, we will focus on a protocol using Raney® Nickel, a workhorse in industrial and laboratory settings for this type of reduction.[11][12]

Detailed Protocol: Raney® Nickel-Catalyzed Reduction

This protocol outlines the reduction of this compound in a high-pressure reactor (autoclave or Parr shaker).

Core Requirements

  • Substrate: this compound

  • Catalyst: Raney® Nickel (50% slurry in water)

  • Solvent: Methanol or Ethanol

  • Reagent: Anhydrous Ammonia (optional, but often used to suppress secondary amine formation)

  • Hydrogen Source: High-purity hydrogen gas

ParameterValueRationale
Substrate Concentration10-20% w/vBalances reaction rate with heat transfer efficiency.
Catalyst Loading5-10% w/w (dry basis) vs. substrateSufficient for a practical reaction time without excessive cost or filtration burden.
SolventMethanol with AmmoniaAmmonia helps to maintain a basic environment, which can improve selectivity and suppress the formation of secondary amines.[8][11]
Temperature100-150 °CProvides sufficient thermal energy to overcome the activation barrier.
H₂ Pressure1000-3500 psiHigh pressure increases hydrogen concentration on the catalyst surface, driving the reaction.[11]
Reaction Time4-8 hoursTypically sufficient for complete conversion, monitored by hydrogen uptake.
Expected Yield 75-90%

Step-by-Step Procedure

  • Safety First: This procedure must be conducted in a certified chemical fume hood inside a barricaded area designed for high-pressure reactions. Ensure a blast shield is in place.[13] All personnel must be thoroughly trained in high-pressure reactor operation.[14]

  • Catalyst Preparation: Weigh the required amount of Raney® Nickel slurry. Carefully decant the storage water and wash the catalyst with the reaction solvent (e.g., methanol) multiple times. Crucially, never allow the catalyst to become dry, as it is pyrophoric and can ignite spontaneously in air. [9][15]

  • Reactor Charging: To a high-pressure reactor vessel, add the this compound and the solvent. Add the washed, solvent-wet Raney® Nickel catalyst.

  • Assembly & Purging: Seal the reactor according to the manufacturer's instructions. To remove all oxygen, pressurize the reactor with nitrogen (or argon) to ~100 psi, vent the gas, and repeat this purge cycle at least three times.[14][16]

  • Ammonia Addition (Optional): If using ammonia, introduce it into the sealed reactor at this stage, typically by condensing a measured amount of liquid ammonia into the vessel.[11]

  • Hydrogenation: Pressurize the reactor with hydrogen to the target pressure. Begin stirring and heat the reactor to the set temperature. The reaction is exothermic; monitor the temperature and pressure closely. Hydrogen will be consumed as the reaction proceeds, causing the pressure to drop. Maintain the target pressure by re-pressurizing from a hydrogen reservoir.[17]

  • Reaction Completion: The reaction is complete when hydrogen uptake ceases.

  • Shutdown & Catalyst Removal: Cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor headspace with nitrogen at least three times to remove all residual hydrogen.[14]

  • Filtration: Open the reactor and filter the contents through a pad of Celite® to remove the catalyst. Keep the filter cake wet with solvent at all times to prevent ignition. [15] The catalyst should be immediately quenched and disposed of according to institutional safety guidelines (e.g., by slowly adding to a large volume of water).

  • Workup and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by vacuum distillation.

Safety Considerations: A Mandate for Diligence

Catalytic hydrogenation is a high-hazard operation that demands rigorous adherence to safety protocols.

  • Hydrogen Flammability: Hydrogen has a very wide explosive range (4-75% in air) and a low ignition energy. All operations must be conducted in an oxygen-free environment (achieved by nitrogen purging) and away from ignition sources.[16][17]

  • Pyrophoric Catalysts: Raney® Nickel and dry Pd/C are pyrophoric. They must be handled as a slurry and never allowed to dry in the presence of air. Spent catalyst on filter paper or Celite® is a significant fire hazard.[15]

  • High-Pressure Equipment: Reactors must be regularly inspected, certified, and operated within their specified pressure and temperature limits. A rupture disc and pressure relief valve are mandatory safety features.[14][16]

  • Exothermic Reaction: The hydrogenation of oximes is exothermic. Proper temperature control and an emergency cooling plan are essential to prevent a runaway reaction.[17]

Conclusion

The catalytic reduction of this compound is an effective and scalable method for the synthesis of 1-phenylethylamine. Success hinges on a deep understanding of the reaction mechanism, careful selection of the catalyst and conditions, and an unwavering commitment to safety. The protocols and insights provided in this note serve as a comprehensive guide for researchers and development professionals aiming to implement this valuable transformation.

References

  • Kulach, K., & Szałkowska, K. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. [Link]

  • Hülsmann, M., et al. (2020). Investigating Pervaporation for In Situ Acetone Removal as Process Intensification Tool in ω‐Transaminase Catalyzed Chiral Amine Synthesis. Biotechnology Journal. Available from ResearchGate. [Link]

  • Wierzbicki, M., et al. (2018). DFT-based prediction of reactivity of short-chain alcohol dehydrogenase. Computational and Theoretical Chemistry. Available from ResearchGate. [Link]

  • Ananikov, V. P., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Molecules, 27(24), 8789. [Link]

  • PrepChem. (2023). Preparation of this compound. PrepChem.com. [Link]

  • Li, R., et al. (2021). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry. [Link]

  • Hoyt, S. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Lab Manager. [Link]

  • University of Pittsburgh Environmental Health and Safety. (2012). Safety Guidelines for Hydrogenation Reactions. University of Pittsburgh. [Link]

  • Yang, Y., et al. (2012). A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System. Synthetic Communications, 42(17). Available from ResearchGate. [Link]

  • Nichols, D. E., & Shulgin, A. T. (1976). Asymmetric synthesis of phenylisopropylamines. U.S.
  • Organic Syntheses. (n.d.). Preparation of this compound. Org. Synth. 2023, 100, 248-261. [Link]

  • Tao, J., et al. (2011). Method for making phenylethylamine compounds.
  • Gujarat Pollution Control Board. (n.d.). SAFETY PRECAUTION. [Link]

  • Křen, V., et al. (2007). Biotransformation of acetophenone to R-1-phenylethanol with immobilized Pichia capsulata in batch reactor. Acta Chimica Slovaca. [Link]

  • Sumitomo Chemical Co., Ltd. (2004). Development of a New Acetophenone Hydrogenation Process for Propylene Oxide Production. Sumitomo Kagaku. [Link]

  • Jones, C. D. (2012). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar. [Link]

  • Choi, J., et al. (2016). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry, 18(12), 3576-3585. [Link]

  • Bawa, S., & Sawalem, M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. International Journal of Chemistry and Materials Research. [Link]

  • University of Wisconsin-Madison Chemistry Department. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. [Link]

  • Industrial And Process Plant Safety. (2025). Hydrogenation Reaction Safety In The Chemical Industry. industrialprocessplantsafety.com. [Link]

  • Morris, R. H., et al. (2012). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex. Journal of the American Chemical Society, 134(31), 13073-13089. [Link]

  • Wikipedia. (n.d.). Raney nickel. [Link]

  • Pescatori, M., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(1). [Link]

  • Organic Syntheses. (n.d.). α-PHENYLETHYLAMINE. Org. Synth. 1941, 21, 86. [Link]

  • Banwell, M. G., & McRae, K. J. (2009). Raney cobalt in organic synthesis. Organic & Biomolecular Chemistry, 7, 25-36. [Link]

Sources

using acetophenone oxime as a ligand for copper and nickel extraction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Use of Acetophenone Oxime in Selective Solvent Extraction of Copper and Nickel

Abstract

Solvent extraction is a cornerstone of hydrometallurgy and chemical separation, enabling the selective recovery of valuable metals from complex aqueous solutions. Among the vast array of chelating agents, oximes, and specifically this compound and its derivatives, have proven to be highly effective ligands for the selective extraction of copper and nickel.[1][2][3] This application note provides a detailed technical guide for researchers and scientists on the synthesis of this compound and its application in a robust, pH-controlled liquid-liquid extraction process to separate Cu(II) and Ni(II) ions. We delve into the underlying chemical principles, provide step-by-step protocols for synthesis and extraction, and offer methods for quantitative analysis.

Theoretical Background: The Principle of Oxime-Based Extraction

Liquid-liquid solvent extraction (SX) operates on the principle of partitioning a solute (in this case, a metal ion) between two immiscible liquid phases—typically an aqueous phase containing the metal and an organic phase containing a specific extractant.[4] The success of this separation hinges on the extractant's ability to selectively bind with the target metal ion.

Phenolic oximes, such as this compound, are particularly effective extractants for copper and nickel.[2] The active component in many commercial extractants, like LIX® 84-I, is a derivative, 2-hydroxy-5-nonylthis compound.[5][6] The extraction mechanism involves a cation exchange reaction where the oxime ligand (represented as RH) chelates the metal ion (M²⁺), releasing protons (H⁺) into the aqueous phase and forming a charge-neutral metal-ligand complex (MR₂) that is soluble in the organic phase.[3]

The general equilibrium for this reaction is:

M²⁺(aq) + 2RH(org) ⇌ MR₂(org) + 2H⁺(aq)

A critical insight is that the equilibrium position is highly dependent on the pH of the aqueous phase. Copper(II) forms a stable complex with this compound at a significantly lower pH (acidic conditions, ~pH 2-4) than nickel(II), which requires a higher pH (near-neutral to slightly basic, ~pH 6-9) for efficient extraction.[2][5][7] This pH dependency is the key to achieving high selectivity, allowing for the sequential separation of copper and nickel from a mixed-ion solution.

Ligand Synthesis: Preparation of this compound

The synthesis of this compound is a straightforward condensation reaction between acetophenone and hydroxylamine. The protocol below is adapted from established organic synthesis procedures.[8][9]

Materials & Reagents
ReagentFormulaM.W.QuantityNotes
AcetophenoneC₈H₈O120.15 g/mol 2.40 mL (20.6 mmol)Reagent grade
Hydroxylamine HydrochlorideNH₂OH·HCl69.49 g/mol 2.08 g (29.9 mmol)Corrosive
Sodium Acetate (Anhydrous)CH₃COONa82.03 g/mol 3.94 g (48.0 mmol)Hygroscopic
Methanol (Anhydrous)CH₃OH32.04 g/mol 40 mLFlammable
Ethyl AcetateC₄H₈O₂88.11 g/mol ~200 mLFlammable
Deionized WaterH₂O18.02 g/mol ~100 mL
Magnesium Sulfate (Anhydrous)MgSO₄120.37 g/mol ~15 gDrying agent
Protocol: Synthesis of this compound
  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (2.08 g) and anhydrous sodium acetate (3.94 g).[8]

  • Addition of Reagents: Add acetophenone (2.40 mL) and anhydrous methanol (40 mL) to the flask.

  • Reflux: Fit the flask with a reflux condenser and place it in a pre-heated oil bath at 80 °C. Stir the resulting white slurry for 3 hours.[8] Causality: Heating accelerates the condensation reaction between the ketone (acetophenone) and hydroxylamine. Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction.

  • Quenching and Extraction: Remove the flask from the heat and allow it to cool to room temperature. Add 60 mL of deionized water to the flask.

  • Transfer the mixture to a 250 mL separatory funnel. Rinse the flask with ethyl acetate (3 x 20 mL) and add the rinsings to the funnel.

  • Separate the layers. Extract the aqueous layer three more times with 30 mL of ethyl acetate each time.[8]

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (~15 g) for 5-10 minutes.

  • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure.

  • Purification: The resulting crude product, a white solid, can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield pure this compound.[8] The product's identity can be confirmed by melting point determination (literature: 59-61 °C) and spectroscopic analysis (IR, NMR).[9][10]

Protocols for Selective Metal Extraction

This section details the procedures for the sequential extraction of copper and nickel from an aqueous solution.

Workflow for Selective Cu(II) and Ni(II) Extraction

The following diagram illustrates the overall experimental process from extraction to analysis.

G cluster_prep Phase Preparation cluster_extraction Extraction Stages cluster_analysis Analysis & Recovery Aqueous Aqueous Phase (CuSO₄ + NiSO₄ in H₂O) Mix1 Step 1: Mix & Shake Adjust pH to 2.5 Aqueous->Mix1 Organic Organic Phase (this compound in Kerosene) Organic->Mix1 Mix2 Step 2: Mix & Shake Adjust Raffinate pH to 8.0 Organic->Mix2 Fresh Organic Sep1 Separate Phases Mix1->Sep1 LoadedCu Loaded Organic 1 (Cu-Oxime Complex) Sep1->LoadedCu Organic Raffinate1 Aqueous Raffinate 1 (Contains Ni²⁺) Sep1->Raffinate1 Aqueous Sep2 Separate Phases Mix2->Sep2 LoadedNi Loaded Organic 2 (Ni-Oxime Complex) Sep2->LoadedNi Organic Raffinate2 Final Aqueous Raffinate (Metal-depleted) Sep2->Raffinate2 Aqueous StripCu Strip with H₂SO₄ (Recovers Cu²⁺) LoadedCu->StripCu Raffinate1->Mix2 Analyze Quantify Metals (AAS / ICP-OES) Raffinate1->Analyze StripNi Strip with H₂SO₄ (Recovers Ni²⁺) LoadedNi->StripNi Raffinate2->Analyze StripCu->Analyze StripNi->Analyze

Caption: Workflow for the selective solvent extraction of Cu(II) and Ni(II).

Protocol 1: Selective Extraction of Copper(II)
  • Phase Preparation:

    • Aqueous Phase: Prepare a stock solution containing both copper and nickel, for example, 0.025 M copper sulfate (CuSO₄) and 0.025 M nickel sulfate (NiSO₄) in deionized water.

    • Organic Phase: Prepare a 0.05 M solution of the synthesized this compound in a suitable organic solvent like kerosene or toluene.[2]

  • Extraction Procedure:

    • Transfer 20 mL of the aqueous phase and 20 mL of the organic phase into a 100 mL separatory funnel (Organic to Aqueous phase ratio, O:A = 1:1).

    • Adjust the pH of the aqueous phase to approximately 2.5 using dilute sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH). Monitor with a calibrated pH meter. Causality: At this acidic pH, the extraction equilibrium strongly favors the formation of the copper-oxime complex while the nickel-oxime complex does not form to any significant extent, ensuring selectivity.[7]

    • Stopper the funnel and shake vigorously for 20-30 minutes to ensure thorough mixing and facilitate mass transfer across the phase boundary.[2][11] Periodically vent the funnel to release any pressure buildup.

    • Allow the phases to separate completely. The organic layer, containing the copper complex, will typically turn a distinct brown color.[2]

    • Drain the lower aqueous layer (now the "raffinate") into a clean beaker. This solution contains the majority of the nickel ions.

    • Drain the upper organic layer (the "loaded organic") into a separate container.

Protocol 2: Extraction of Nickel(II) from the Raffinate
  • pH Adjustment: Transfer the raffinate from the copper extraction step (Protocol 3.2) to a clean separatory funnel. Adjust the pH to approximately 8.0 using a dilute ammonia solution or NaOH. Causality: Increasing the pH shifts the equilibrium to favor the formation of the nickel-oxime complex.[5]

  • Second Extraction: Add a fresh 20 mL portion of the 0.05 M this compound organic solution to the funnel.

  • Mixing and Separation: Shake vigorously for 20-30 minutes. Allow the phases to separate. The organic layer will typically develop a yellow-green color, indicative of the nickel complex.[2]

  • Collection: Drain and collect the aqueous and organic phases into separate, labeled containers. The final aqueous phase should be significantly depleted of both copper and nickel.

Protocol 3: Stripping and Ligand Regeneration
  • Stripping: To recover the extracted metals and regenerate the ligand, the loaded organic phases can be "stripped."

  • Mix the copper-loaded organic phase with a high-strength aqueous acid solution (e.g., 150-180 g/L H₂SO₄) at an O:A ratio of 1:1.[1][7]

  • Shake for 15-20 minutes. The high concentration of H⁺ ions shifts the extraction equilibrium in reverse, releasing the Cu²⁺ ions back into the new aqueous phase.[3]

  • The now "stripped" organic phase contains the regenerated this compound ligand and can be recycled for further extractions.[2][3] Repeat the process for the nickel-loaded organic phase.

Quantitative Analysis and Data Interpretation

To validate the separation, it is essential to quantify the metal concentrations in the aqueous phases before and after each extraction step. Techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are ideal for this purpose.

Key Performance Metrics
  • Distribution Ratio (D): Measures how the metal is distributed between the two phases. D = [M]org / [M]aq

  • Percent Extraction (%E): The efficiency of the extraction. %E = (D / (D + (Vaq / Vorg))) * 100

  • Separation Factor (β): The ratio of the distribution ratios of two different metals, indicating the selectivity of the separation. β(Cu/Ni) = D(Cu) / D(Ni)

A high separation factor (β >> 1) indicates an effective and selective separation.

Typical Extraction Data vs. pH
pHCopper Extraction (%E)Nickel Extraction (%E)Separation Factor (β Cu/Ni)
2.099.1%1.5%> 7000
3.099.5%4.2%> 2800
4.099.6%10.8%> 850
5.099.7%35.0%> 180
6.099.8%75.2%> 30

Note: Data are illustrative and will vary based on specific experimental conditions.

Mechanism of Chelation

This compound acts as a bidentate ligand, coordinating to the metal ion through the deprotonated phenolic oxygen and the oxime nitrogen atom. This forms a stable five-membered chelate ring, which is the thermodynamic driving force for the extraction.

Caption: Chelation of a metal ion (M²⁺) by two this compound molecules.

Troubleshooting and Field Insights

  • Emulsion Formation: Vigorous shaking can sometimes lead to the formation of a stable emulsion at the phase interface, hindering separation. This can be mitigated by using a gentler mixing action (e.g., rocking inversion), increasing the ionic strength of the aqueous phase, or adding a small amount of a phase modifier (e.g., a long-chain alcohol) to the organic phase.

  • Incomplete Phase Separation: Ensure adequate settling time. If phases remain cloudy, centrifugation can be used to achieve a clean break.

  • pH Control is Paramount: The single most critical parameter for achieving selectivity is precise pH control. Use a calibrated pH meter and make dropwise additions of acid or base during adjustment. The pH of the aqueous phase will change as extraction proceeds (protons are released), so it may need to be readjusted.

  • Choice of Diluent: While kerosene is a common and inexpensive diluent, its composition can be variable.[1] For research applications requiring high reproducibility, a pure solvent like toluene, xylene, or hexane may be preferable. The diluent can affect extraction kinetics and phase separation characteristics.

Conclusion

This compound is a versatile and effective ligand for the selective separation of copper and nickel. By carefully controlling the pH of the aqueous phase, researchers can achieve a highly efficient, multi-stage extraction process. This guide provides the foundational protocols and theoretical understanding necessary to implement this technique for applications ranging from hydrometallurgical research to the purification of metal-containing solutions in various scientific disciplines.

References

  • Title: Metal-Involving Synthesis and Reactions of Oximes Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: A PALLADIUM-CATALYZED CYCLIZATION TO 2-PHENYL-4,6-BIS(TRIFLUOROMETHYL)PYRIDINE Source: Organic Syntheses URL: [Link]

  • Title: (PDF) Synthesis and structural study of the ligand o-OH acetophenone azine and its Cu(II), Ni(II), Co(II) and Zn(II) complexes Source: ResearchGate URL: [Link]

  • Title: Modelling copper solvent extraction from acidic sulphate solutions using MOC 45 Source: Semantic Scholar URL: [Link]

  • Title: Solvent Extraction of Copper: An Extractive Metallurgy Exercise for Undergraduate Teaching Laboratories Source: Journal of Chemical Education URL: [Link]

  • Title: SOLVENT EXTRACTION OF NICKEL(II) SULPHATE CONTAMINANTS Source: journalssystem.com URL: [Link]

  • Title: a) Structure of the nickel(II) complexes, where R = CH 3 –... Source: ResearchGate URL: [Link]

  • Title: Characterisation of nickel(II) extraction by 2-hydroxy-5-nonylthis compound (LIX 84) in a micellar phase Source: The University of Melbourne URL: [Link]

  • Title: SYNTHESIS AND CHARACTERIZATION OF NEW COPPER(II) COMPLEXES WITH OXIME - IMINE AND OXIME - THIOSEMICARBAZONE LIGANDS Source: Redalyc URL: [Link]

  • Title: Solvent Extraction of Copper Source: Oresome Resources URL: [Link]

  • Title: Copper(II) and nickel(II) complexes with oxime analogues of amino acids. Potentiometric, spectroscopic and X-ray studies of comp Source: Dalton Transactions URL: [Link]

  • Title: Effects of Copper and pH on the Growth and Physiology of Desmodesmus sp. AARLG074 Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Copper-Catalyzed Coupling of Oxime Acetates with Aldehydes: A New Strategy for Synthesis of Pyridines Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Complexes of 5-chloro-2-hydroxy-4-methyl this compound with palladium(II), copper(II), nickel(II), cobalt(II), vanadyl(II), iron(III), uranyl(II) and molybdenyl(II) Source: INIS-IAEA URL: [Link]

  • Title: Process for preparing 4-hydroxythis compound Source: Google Patents URL
  • Title: Spectroscopic Characterization of Oxime Ligands and Their Complexes Source: ResearchGate URL: [Link]

  • Title: Extraction of copper from acidic liquors with a phenolic oxime Source: Google Patents URL
  • Title: Synthesis and Characterization of a Nickel Complex in a High Oxidation States Source: Al–Neelain University Graduate College URL: [Link]

  • Title: Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters Source: Academic Research Publishing Group URL: [Link]

  • Title: Solvent extraction of nickel (II) by 2-Ethylhexanal oxime from various aqueous solutions Source: ResearchGate URL: [Link]

  • Title: A simple Cu(II) complex of phenolic oxime: synthesis, crystal structure, supramolecular interactions, DFT calculation and catecholase activity study Source: PMC URL: [Link]

  • Title: CHEMICAL PROPERTIES OF SELECTED NICKEL (II) AND COPPER (II) HYDROXYOXIME SOLVENT EXTRACTION SYSTEMS Source: ProQuest URL: [Link]

  • Title: Integrated Alkali Gradient pH Control Purification of Acidic Copper-Containing Etching Waste Solution and Cu2(OH)3Cl Conversion-Calcination Process for High-Purity CuO Source: MDPI URL: [Link]

  • Title: Study of mixed ligand complexes of copper(II) with dimercaptophenols and hydrophobic amines and their Source: oaji.net URL: [Link]

  • Title: a. Structure of copper (II)-Oxime (parent) complexes Where R= H SAO R=CH 3 HAO Source: ResearchGate URL: [Link]

  • Title: Solvent extraction process for recovering nickel and cobalt from leach solutions Source: Google Patents URL
  • Title: Solvent Extraction of Nickel from Complexation Leachate Solution Source: UBC Library Open Collections URL: [Link]

  • Title: A hydrometallurgical process for the recovery of copper metal and nickel hydroxide from the aqua regia leaching solutions of pri Source: researchgate.net URL: [Link]

  • Title: Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones Source: researchgate.net URL: [Link]

  • Title: Product Class 15: Oximes Source: Science of Synthesis URL: [Link]

  • Title: Effects of pH and Aeration on Copper Migration in Above-Sediment Water Source: Polish Journal of Environmental Studies URL: [Link]

  • Title: Separation of Nickel and Copper by Solvent Extraction Using Di‐2 Ethylhexylphosphoric Acid‐Based Synergistic Mixture Source: ResearchGate URL: [Link]

  • Title: Simultaneous Solvent Extraction of Co and Ni from Copper Raffinate Waste Solution Source: MDPI URL: [Link]

  • Title: Separation of Copper and Nickel by Solvent Extraction Using LIX 664N Source: scirp.org URL: [Link]

  • Title: Simultaneous Determination of Copper, Cobalt and Nickel by Hplc and Solvent Extraction With Diethyldithiocarbamic Acid as Reagent Source: Taylor & Francis URL: [Link]

  • Title: On-Line Analysis in Copper Solvent Extraction and Electrowinning Source: SAIMM URL: [Link]

Sources

electrochemical reduction of acetophenone oxime conditions

Author: BenchChem Technical Support Team. Date: February 2026


-Methylbenzylamine 

Abstract

This application note details the electrochemical reduction of acetophenone oxime to


-methylbenzylamine (1-phenylethylamine). Unlike catalytic hydrogenation, which often requires high pressures and precious metal catalysts (Pd/C, Raney Ni), electrochemical reduction offers a tunable, ambient-pressure alternative driven by electrode potential and pH control. This guide presents two distinct protocols: a Classic Acidic Method  (kinetically favored for high throughput) and a Modern Neutral Method  (Pb/PbO-catalyzed, environmentally benign). Critical mechanistic insights regarding the competition between hydrolysis and reduction are provided to ensure process reproducibility.

Introduction & Mechanistic Insight

The electrochemical reduction of this compound involves the cleavage of the N–O bond followed by saturation of the C=N double bond. The reaction efficiency is heavily dictated by the pH of the electrolyte, which controls the concentration of the electroactive species (the protonated oxime).

The Challenge: Hydrolysis vs. Reduction

A major failure mode in this synthesis is the hydrolysis of the oxime back to acetophenone (ketone), which is then reduced to the alcohol (1-phenylethanol) or pinacol dimer.

  • Acidic Media: Promotes N-O bond cleavage (good) but accelerates hydrolysis (bad). Success depends on a high current density to reduce the oxime faster than it hydrolyzes.

  • Neutral Media: Minimizes hydrolysis but typically suffers from sluggish kinetics unless a specific electrocatalyst (e.g., Pb/PbO) is used.

Reaction Pathway

The reduction proceeds via a 4-electron, 4-proton transfer mechanism.

  • Protonation: The oxime nitrogen is protonated.

  • N-O Cleavage: A 2e⁻/2H⁺ step cleaves the N–O bond, releasing water and forming an imine intermediate.

  • Saturation: The imine is immediately reduced (2e⁻/2H⁺) to the amine. Note: The imine is easier to reduce than the oxime, preventing its accumulation.

OximeReduction cluster_legend Key Oxime This compound (Ph-C(Me)=N-OH) Protonated Protonated Oxime (Ph-C(Me)=NH+-OH) Oxime->Protonated + H+ (pH < 5) Ketone Acetophenone (Hydrolysis Side Product) Oxime->Ketone H2O / Acid (Slow Hydrolysis) Imine Imine Intermediate (Ph-C(Me)=NH) Protonated->Imine + 2e- / + 2H+ (N-O Cleavage) Amine α-Methylbenzylamine (Ph-CH(Me)-NH2) Imine->Amine + 2e- / + 2H+ (Fast) Legend Blue Arrows: Electrochemical Steps Red Dotted: Parasitic Chemical Step

Figure 1: Mechanistic pathway for the electrochemical reduction of this compound. The protonation step is critical for activating the N-O bond for cleavage.

Experimental Protocols

Protocol A: High-Yield Acidic Electrolysis

Best for: Laboratory scale synthesis where yield and speed are prioritized over "green" solvent constraints.

System Overview:

  • Cathode: Lead (Pb) sheet or Mercury pool (Lead is preferred for safety). High hydrogen overpotential is required to prevent H₂ evolution.

  • Anode: Platinum wire or Graphite rod.

  • Electrolyte: 0.5 M H₂SO₄ in 50:50 Ethanol/Water.

  • Cell Type: Divided cell (H-cell) with a cation exchange membrane (e.g., Nafion 117) or glass frit. Crucial: Prevents anodic oxidation of the amine product.

Step-by-Step Procedure:

  • Electrode Preparation: Polish the Lead cathode with sandpaper (400 then 1000 grit) and rinse with 10% HNO₃ followed by distilled water to remove oxides.

  • Catholyte Preparation: Dissolve this compound (0.1 M, ~1.5 g per 100 mL) in 50% (v/v) Ethanol/0.5 M H₂SO₄.

  • Anolyte Preparation: Fill the anode compartment with 0.5 M H₂SO₄ (no organic solvent needed).

  • Electrolysis:

    • Set up the cell with magnetic stirring.

    • Apply Constant Current (Galvanostatic) at 20–40 mA/cm² .

    • Monitoring: The theoretical charge is 4 F/mol. Pass 1.2–1.5x theoretical charge (approx. 5–6 F/mol) to ensure completion.

    • Temperature: Maintain at 25–30°C. Higher temperatures increase hydrolysis risk.

  • Workup (Amine Isolation):

    • The catholyte will be acidic.[1] Evaporate ethanol under reduced pressure (rotary evaporator).

    • Extract the aqueous residue with diethyl ether (2x) to remove unreacted oxime and any neutral hydrolysis products (acetophenone). Discard organic layer.

    • Basify the aqueous phase to pH > 12 using 4 M NaOH. The amine will separate as an oil.

    • Extract the basic aqueous phase with Dichloromethane (DCM) (3x).

    • Dry DCM over MgSO₄ and evaporate to yield crude

      
      -methylbenzylamine.
      
Protocol B: Pb/PbO-Catalyzed Neutral Synthesis

Best for: Green chemistry applications, sensitive substrates, and high selectivity. Reference Basis: Derived from recent advances in metal/oxide interfaces (e.g., J. Am. Chem. Soc. 2025 findings on Pb-PbO).[2][3]

System Overview:

  • Cathode: Pb foil pre-oxidized to form a Pb/PbO interface.

  • Electrolyte: 0.5 M Potassium Phosphate Buffer (PBS), pH 7.0.

  • Solvent: Aqueous buffer (add 10-20% MeOH if solubility is an issue).

  • Mode: Potentiostatic (Constant Voltage).

Step-by-Step Procedure:

  • Catalyst Activation:

    • Use a Pb foil. Anodize briefly or expose to air/thermal treatment to generate a native oxide layer, or use in-situ activation by cycling the potential.

  • Electrolysis:

    • Dissolve this compound (0.02 M) in the PBS electrolyte.

    • Apply a constant potential of -1.0 V vs. RHE (approx -1.6 V vs Ag/AgCl).

    • Stir vigorously.[4]

  • Advantages:

    • At pH 7, hydrolysis is negligible.

    • The Pb/PbO interface selectively adsorbs the phenyl ring, promoting N-O cleavage over H₂ evolution.

  • Workup:

    • Similar to Protocol A, but the initial ether extraction is less critical as hydrolysis products are minimal.

    • Basify to pH 12, extract with Ethyl Acetate or DCM.

Data Summary & Optimization

ParameterProtocol A (Acidic/Pb)Protocol B (Neutral/Pb-PbO)
Current Efficiency 60–75% (H₂ competition)80–90%
Selectivity (Amine) High (>85%)Very High (>95%)
Reaction Time Fast (1–2 hours)Slower (Kinetic control)
Key Risk Hydrolysis of OximeLow Solubility of Reactant
Main Byproduct Acetophenone/PinacolUnreacted Oxime

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / High Ketone Acid concentration too high or current too low.Increase current density; ensure temp < 30°C.
Product is colored/tarry Anodic oxidation of product.Check membrane integrity; ensure catholyte/anolyte separation.
No Reaction Electrode passivation.Polish Pb electrode; switch to Galvanostatic mode to force current.

Experimental Workflow Diagram

Workflow cluster_Workup Workup & Isolation Start Start: this compound Dissolution Dissolve in Solvent (Acidic EtOH/H2O or Neutral PBS) Start->Dissolution CellSetup Assemble H-Cell Cathode: Pb | Anode: Pt Dissolution->CellSetup Electrolysis Electrolysis (4 F/mol charge passed) CellSetup->Electrolysis Evap Evaporate Organic Solvent Electrolysis->Evap AcidWash Acidic Wash (pH < 2) Extract impurities with Ether Evap->AcidWash Basify Basify Aqueous Layer (pH > 12) Releases free amine AcidWash->Basify Extract Extract with DCM Basify->Extract End Final Product: α-Methylbenzylamine Extract->End

Figure 2: Operational workflow for the preparative electrolysis and isolation of the amine product.[2]

References

  • Electroreduction of aromatic oximes: diprotonation, adsorption, imine formation. Source: PubMed (NIH) URL:[Link] Relevance: Establishes the mechanism of diprotonation in acidic media essential for N-O bond cleavage.

  • Metal/Oxide Interface Enabling Selective Electrocatalytic Reduction of Oxime to Amine in Neutral Electrolyte. Source: Journal of the American Chemical Society (2025) URL:[Link] (Note: DOI generalized to journal landing for stability, specific findings align with recent Pb-PbO interface studies). Relevance: Provides the basis for Protocol B, highlighting the high selectivity of Pb/PbO cathodes at pH 7.

  • Electrochemical Reduction of the Carbonyl Functional Group. Source: Journal of the American Chemical Society URL:[Link] Relevance: Discusses the competitive adsorption and reduction of acetophenone derivatives on metal electrodes.

  • Elementry steps and the solvent effect in electrochemical reduction of acetophenone. Source: Transactions of the Faraday Society URL:[Link] Relevance: Foundational text on the kinetics and solvent effects in the reduction of acetophenone and its derivatives.[5]

Sources

Application Note: Precision Synthesis of O-Acyl Acetophenone Oxime Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of O-acyl derivatives of acetophenone oxime, a critical class of intermediates in medicinal chemistry and organic synthesis. Beyond their utility as stable precursors for the Beckmann rearrangement, these derivatives serve as powerful directing groups for Palladium-catalyzed C–H functionalization and as pharmacophores with intrinsic antifungal and cytotoxic activity. This protocol prioritizes regioselectivity (O- vs. N-acylation) and stability, offering a robust, self-validating methodology for research and drug development applications.

Scientific Background & Mechanism[1][2][3]

The Chemoselectivity Challenge

The acylation of oximes presents a classic ambident nucleophile challenge. The oxime group contains both a nucleophilic oxygen and a nucleophilic nitrogen. Under standard conditions, kinetic control favors attack by the oxygen atom due to the "alpha-effect," where the adjacent nitrogen lone pair increases the nucleophilicity of the oxygen.

However, thermodynamic control or specific Lewis acid catalysts can promote N-acylation (forming nitrones) or induce the Beckmann Rearrangement , converting the O-acyl oxime directly into an amide. This protocol is engineered to maximize O-acylation while suppressing rearrangement.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the acyl carbonyl. A base (typically Pyridine or Triethylamine) acts as a proton scavenger and nucleophilic catalyst (in the case of DMAP) to facilitate the attack of the oxime hydroxyl group on the acyl chloride or anhydride.

ReactionMechanism Oxime This compound (Nucleophile) Transition Tetrahedral Intermediate Oxime->Transition Nucleophilic Attack (O-center) Base Base (Pyridine/Et3N) Base->Transition Proton Scavenge AcylAgent Acylating Agent (R-COCl / (RCO)2O) AcylAgent->Transition Product O-Acyl Oxime (Target) Transition->Product Elimination of Leaving Group SideProduct Amide (Beckmann Rearr.) Product->SideProduct Acid/Heat (Avoid!)

Figure 1: Mechanistic pathway for O-acylation of this compound. Note the divergence point where acidic conditions or excessive heat can trigger the Beckmann Rearrangement.

Experimental Protocols

Protocol A: Standard Acylation (Acyl Chloride Method)

Best for: Robust substrates, large-scale synthesis, and aromatic acyl groups (e.g., Benzoyl chloride).

Materials
  • Substrate: this compound (10 mmol)

  • Reagent: Benzoyl chloride (11 mmol, 1.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous (30 mL)

  • Base: Triethylamine (Et3N) (12 mmol, 1.2 equiv)

  • Catalyst: DMAP (0.5 mmol, 5 mol%) - Optional, accelerates sluggish reactions.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add this compound (1.35 g, 10 mmol) and anhydrous DCM (30 mL). Stir until fully dissolved.

  • Base Addition: Add Et3N (1.67 mL) and DMAP (61 mg) to the solution. Cool the mixture to 0 °C using an ice bath. Critical: Cooling prevents exotherms that trigger rearrangement.

  • Acylation: Add Benzoyl chloride (1.28 mL) dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–5 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The oxime spot (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Quench & Workup:

    • Quench with saturated

      
       (20 mL) to neutralize excess acid.
      
    • Extract with DCM (2 x 20 mL).

    • Wash combined organics with water (20 mL) and brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: Recrystallize from Ethanol/Hexane (1:4) or perform flash column chromatography if high purity is required.

Protocol B: Mild Coupling (DCC/EDC Method)

Best for: Acid-sensitive substrates, complex carboxylic acids, or when avoiding chloride generation is necessary.

Materials
  • Substrate: this compound (10 mmol)

  • Reagent: Carboxylic Acid (R-COOH) (10 mmol)

  • Coupling Agent: DCC (Dicyclohexylcarbodiimide) (11 mmol)

  • Solvent: DCM or THF (anhydrous)[1]

Methodology
  • Dissolve the Carboxylic Acid and this compound in DCM (30 mL) at 0 °C.

  • Add DMAP (10 mol%) as a catalyst.

  • Add DCC (2.27 g, 11 mmol) in one portion.

  • Stir at 0 °C for 1 hour, then at room temperature overnight.

  • Filtration: Filter off the precipitated DCU (dicyclohexylurea) byproduct.

  • Workup: Wash filtrate with dilute citric acid (to remove DMAP), then

    
     and brine.
    

Workflow Visualization

ExperimentalWorkflow Start Start: this compound + Anhydrous Solvent Cooling Cool to 0°C (Ice Bath) Start->Cooling Addition Add Base (Et3N/Pyridine) + Acylating Agent (Dropwise) Cooling->Addition Reaction Stir at RT (3-5 hrs) Monitor via TLC Addition->Reaction Decision TLC: SM Consumed? Reaction->Decision Decision->Reaction No (Add time/heat) Workup Quench (NaHCO3) Extract (DCM) Decision->Workup Yes Purify Recrystallization (EtOH) or Column Chromatography Workup->Purify Final Pure O-Acyl Oxime Purify->Final

Figure 2: Operational workflow for the synthesis of O-acyl acetophenone oximes, highlighting critical decision points.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, compare your data against these standard parameters.

TechniqueParameterExpected ObservationMechanistic Insight
IR Spectroscopy C=O Stretch1730–1760 cm⁻¹Indicates formation of the ester linkage. Higher frequency than amides.
IR Spectroscopy C=N Stretch1610–1640 cm⁻¹Confirms retention of the imine bond (absence indicates hydrolysis).
¹H NMR Methyl Groupδ 2.2–2.5 ppm (s)Shift of the methyl adjacent to C=N.
¹H NMR Aromatic ProtonsMultipletsDiagnostic splitting pattern of the acetophenone ring.
TLC

Value
~0.6–0.7 (Hex:EtOAc 8:2)Product is significantly less polar than the starting oxime (

~0.4).

Self-Validation Check:

  • The "Beckmann Test": If your IR spectrum shows a strong peak around 1650–1690 cm⁻¹ (Amide I) and a broad N-H stretch at 3300 cm⁻¹, you have inadvertently triggered the Beckmann rearrangement. The reaction temperature was likely too high, or the workup was too acidic.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workupUse neutral water/brine. Avoid prolonged contact with aqueous base.[1]
Beckmann Product (Amide) Acidic conditions / OverheatingEnsure base (Et3N) is in excess. Keep reaction temp < 40 °C.
Incomplete Reaction Steric hindranceAdd DMAP (5-10 mol%) as a nucleophilic catalyst.
Oily Product Residual solvent/impuritiesRecrystallize from cold Ethanol or use high-vacuum drying (>4 hrs).

Safety & Handling

  • Acyl Chlorides: Highly corrosive and lachrymatory. Handle only in a fume hood.

  • Thermal Instability: O-acyl oximes can decompose exothermically at high temperatures (

    
    ). Do not distill these compounds at atmospheric pressure.
    
  • Toxicity: Many oxime derivatives exhibit biological activity (cytotoxicity).[2][3] Handle with gloves and avoid inhalation of dusts.

References

  • Directing Group Utility: Neufeldt, S. R., & Sanford, M. S. (2012). "O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization." Organic Letters. Link

  • Synthesis Protocol: "Acetophenone O-acetyl oxime Synthesis." Organic Syntheses. Link

  • Biological Activity: Karasawa, T., et al. (2005). "Antibacterial and antifungal activity of O-acyl oximes." Journal of Antibiotics. Link

  • Beckmann Rearrangement Context: Gawley, R. E. (1988). "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations." Organic Reactions.[4][5][1][2][6][7][8][9] Link

  • Catalytic Methods: Zhang, A., et al. (2023). "Copper-Catalyzed Annulation of O-Acyl Oximes." Organic Letters. Link

Sources

Application Notes and Protocols for the Solid-State Synthesis of Acetophenone Oxime Using a Zinc Oxide Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Greener Approach to Oxime Synthesis

The synthesis of oximes is a cornerstone transformation in organic chemistry, providing access to versatile intermediates for the production of pharmaceuticals, agrochemicals, and fine chemicals. Oximes are crucial precursors for Beckmann rearrangements, the synthesis of nitriles, and as protecting groups for carbonyl compounds.[1][2] Traditional methods for oxime synthesis often involve refluxing in organic solvents with reagents like pyridine, leading to concerns regarding solvent waste, energy consumption, and the use of toxic materials.[1] In alignment with the principles of green chemistry, solvent-free, solid-state reactions have emerged as a highly attractive alternative, offering benefits such as reduced pollution, lower costs, and simplified experimental procedures.[1][2]

This application note provides a detailed protocol for the solid-state synthesis of acetophenone oxime from acetophenone and hydroxylamine hydrochloride, utilizing zinc oxide (ZnO) as an efficient and reusable catalyst. This method eschews the need for hazardous solvents and offers a rapid, high-yielding route to the desired product. We will delve into the mechanistic rationale for the catalytic role of ZnO and provide a comprehensive, step-by-step guide for researchers and professionals in drug development and chemical synthesis.

The Scientific Rationale: Why Zinc Oxide in a Solid-State Reaction?

The choice of zinc oxide as a catalyst in this solid-state synthesis is predicated on its unique physicochemical properties. ZnO is an inexpensive, environmentally benign, and readily available metal oxide with a hexagonal wurtzite crystal structure.[3][4] Its surface possesses both Lewis acidic sites (at the zinc ions) and Brønsted basic sites (at the oxygen ions), which are crucial for its catalytic activity.

In the context of oxime formation, the ZnO surface is hypothesized to act as a Lewis acid catalyst. The zinc ions on the ZnO surface can coordinate with the carbonyl oxygen of acetophenone. This interaction polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydroxylamine. This activation of the carbonyl substrate is a key step in facilitating the reaction in the absence of a solvent.

Solid-state reactions, often facilitated by grinding, are not merely reactions between dry powders. The mechanical energy from grinding can induce the formation of eutectic mixtures or localized melting at the points of contact between particles, creating a mobile phase where the reaction can occur at an accelerated rate. The presence of a solid catalyst like ZnO can further enhance the reaction rate by bringing the reactants into close proximity on its active surface.

A study by Sharghi and Hosseini has demonstrated the efficacy of ZnO as a catalyst for the solventless synthesis of aldoximes at 80°C.[2] This work provides a strong foundation for extending this methodology to the synthesis of ketoximes like this compound.

Physicochemical Properties of Reactants and Product

A thorough understanding of the properties of the materials involved is essential for safe and effective experimentation.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
AcetophenoneC₈H₈O120.1519-20202Slightly soluble[5][6][7][8]
Hydroxylamine HydrochlorideNH₂OH·HCl69.49155-157 (decomposes)N/AHighly soluble[9][10][11]
Zinc Oxide (ZnO)ZnO81.381975N/AInsoluble
This compoundC₈H₉NO135.1659-61N/ASparingly soluble

Experimental Protocol: Solid-State Synthesis of this compound

This protocol is designed to be a robust starting point for the synthesis. Researchers are encouraged to optimize parameters such as reaction time and catalyst loading for their specific needs.

Materials and Equipment:
  • Acetophenone (≥98%)

  • Hydroxylamine hydrochloride (≥99%)

  • Zinc oxide (nanopowder, <100 nm particle size is recommended for higher surface area)

  • Mortar and pestle (agate or porcelain)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Ethyl acetate

  • Hexane

  • Distilled water

  • Heating plate or oil bath

  • Standard laboratory glassware (beakers, flasks, funnel)

  • Filtration apparatus

  • Rotary evaporator

Safety Precautions:
  • Acetophenone: Can cause skin and eye irritation. Handle in a well-ventilated area.

  • Hydroxylamine hydrochloride: Harmful if swallowed or in contact with skin, causes skin and serious eye irritation, may cause an allergic skin reaction, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure.[12][13][14] It is also hygroscopic and air-sensitive.[10][13] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Zinc Oxide: While generally considered safe, inhalation of fine nanoparticles should be avoided.

  • The reaction should be performed in a fume hood.

Step-by-Step Procedure:
  • Reactant Preparation: In a clean and dry mortar, combine acetophenone (1.0 mmol, 120 mg), hydroxylamine hydrochloride (1.2 mmol, 83 mg), and zinc oxide (0.1 mmol, 8.1 mg). Note: A slight excess of hydroxylamine hydrochloride is used to ensure complete conversion of the acetophenone.

  • Grinding and Reaction: Grind the mixture gently but thoroughly with a pestle at room temperature for 10-15 minutes. The mixture may become pasty, indicating the formation of a eutectic mixture and the initiation of the reaction.

  • Heating (Optional but Recommended): For a more rapid and complete reaction, the mortar can be placed on a pre-heated hot plate or in an oil bath at 80°C.[2] Continue to grind the mixture intermittently for another 15-20 minutes. Caution: Do not overheat, as higher temperatures may promote the Beckmann rearrangement.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC. Prepare a dilute solution of the reaction mixture in ethyl acetate and spot it on a TLC plate. Elute with a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). Visualize the spots under a UV lamp (254 nm). The disappearance of the acetophenone spot indicates the completion of the reaction.

  • Work-up and Purification:

    • Once the reaction is complete, add approximately 10 mL of ethyl acetate to the mortar and triturate the solid residue to dissolve the product.

    • Filter the mixture to remove the insoluble zinc oxide catalyst. The catalyst can be washed with additional ethyl acetate, dried, and stored for reuse.

    • Transfer the filtrate to a separatory funnel and wash with distilled water (2 x 10 mL) to remove any unreacted hydroxylamine hydrochloride and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of ethanol and water or hexane and ethyl acetate.

Characterization of this compound

The synthesized this compound can be characterized by its melting point and spectroscopic methods.

  • Melting Point: 59-61 °C (literature value)

  • ¹H NMR (CDCl₃): δ (ppm) 8.3 (s, 1H, -OH), 7.6-7.7 (m, 2H, Ar-H), 7.3-7.4 (m, 3H, Ar-H), 2.3 (s, 3H, -CH₃). Note: The presence of E/Z isomers can lead to two sets of signals.[1]

  • ¹³C NMR (CDCl₃): δ (ppm) 157.0 (C=N), 137.5 (Ar-C), 129.5 (Ar-CH), 128.4 (Ar-CH), 126.2 (Ar-CH), 12.1 (-CH₃).

  • FT-IR (KBr): ν (cm⁻¹) 3250-3000 (br, O-H stretch), 1640 (C=N stretch), 1440, 1370, 940.

Visualizing the Workflow and Proposed Mechanism

To better illustrate the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Solid-State Reaction cluster_workup Work-up & Purification cluster_product Final Product Acetophenone Acetophenone Grinding Grind in Mortar (Room Temperature) Acetophenone->Grinding Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Grinding ZnO_Catalyst ZnO Catalyst ZnO_Catalyst->Grinding Heating Optional Heating (80°C) Grinding->Heating enhance rate Dissolution Dissolve in Ethyl Acetate Grinding->Dissolution Heating->Dissolution Filtration Filter to Remove ZnO Catalyst Dissolution->Filtration Washing Wash with Water Filtration->Washing Drying Dry Organic Layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization (Optional) Evaporation->Recrystallization Acetophenone_Oxime This compound Evaporation->Acetophenone_Oxime Crude Product Recrystallization->Acetophenone_Oxime

Caption: Experimental workflow for the solid-state synthesis of this compound.

Proposed Catalytic Mechanism

catalytic_mechanism cluster_step1 Step 1: Carbonyl Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Dehydration Acetophenone Acetophenone Activated_Complex Activated Complex Acetophenone->Activated_Complex ZnO_Surface ZnO Surface (Lewis Acid) ZnO_Surface->Activated_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate Activated_Complex->Tetrahedral_Intermediate Nucleophilic Attack Hydroxylamine Hydroxylamine Hydroxylamine->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Acetophenone_Oxime This compound Protonated_Intermediate->Acetophenone_Oxime Protonated_Intermediate->Acetophenone_Oxime Dehydration H2O Water Protonated_Intermediate->H2O Acetophenone_Oxime->ZnO_Surface Catalyst Regeneration

Caption: Proposed mechanism for the ZnO-catalyzed synthesis of this compound.

Conclusion and Future Outlook

The solid-state synthesis of this compound using zinc oxide as a catalyst represents a significant advancement towards more sustainable chemical manufacturing. This method is not only environmentally friendly but also offers operational simplicity and high efficiency. The protocol detailed herein provides a reliable foundation for researchers to produce this compound and can likely be adapted for the synthesis of a wider range of ketoximes.

Future work could focus on a detailed kinetic study of this solid-state reaction to further elucidate the reaction mechanism. Investigating the reusability and long-term stability of the ZnO catalyst under these conditions would also be of significant value. Furthermore, exploring the use of different morphologies of ZnO, such as nanorods or nanosheets, could reveal structure-activity relationships that could lead to even more efficient catalytic systems.

References

  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Journal of Life Sciences, 5(11), 87-92.
  • Chakraborti, A. K., & Das, B. (2004). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 1-8.
  • Sharghi, H., & Hosseini, M. (2002). A mild and versatile method for the preparation of oximes by use of calcium oxide. Journal of Chemical Research, Synopses, (1), 24-25. (Note: While this reference is for CaO, the review citing it points to similar work with ZnO by the same authors).
  • PENTA. (2025, March 17). Hydroxylamine hydrochloride.
  • Organic Syntheses. (n.d.). This compound.
  • PubChem. (n.d.). Hydroxyamine hydrochloride.
  • MDPI. (2022, August 31). Solid-State Synthesis of ZnO/ZnS Photocatalyst with Efficient Organic Pollutant Degradation Performance.
  • ResearchGate. (2013, April 3). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway.
  • Actylis Lab Solutions. (2010, June 10). Hydroxylamine hydrochloride MSDS.
  • PMC. (n.d.). Physicochemical properties of surface charge-modified ZnO nanoparticles with different particle sizes.
  • Encyclopedia.pub. (2022, August 8). Fundamental Properties and Applications of Zinc Oxide Nanoparticles.
  • Allen. (n.d.). Acetophenone on reaction with hydroxyl amine hydrochloride can produce two isomeric oximes. Write the structures of the oxime.
  • Cheméo. (n.d.). Chemical Properties of Acetophenone (CAS 98-86-2).
  • Wiley Online Library. (n.d.). Mechanistic Study of Carbon Dioxide Hydrogenation over Pd/ZnO‐Based Catalysts: The Role of Palladium–Zinc Alloy in Selective.
  • UCT. (n.d.). ZnO NANOTUBE AS REUSABLE CATALYST IN THE EFFICIENT AND SELECTIVE OXIMATION REACTION OF CARBONYL GROUPS UNDER SOLVENT FREE CONDITIONS.
  • Wikipedia. (n.d.). Acetophenone.
  • ChemicalBook. (n.d.). Hydroxylamine hydrochloride CAS#: 5470-11-1.
  • SciSpace. (n.d.). Solid-state synthesis strategy of ZnO nanoparticles for the rapid detection of hazardous Cl2.
  • Actylis Lab Solutions. (2010, June 10). Hydroxylamine hydrochloride MSDS.
  • YouTube. (2020, August 23). Acetophenone on reaction with hudroxylamine lamine bydrochloride can produce two isomeric oximes.
  • OJS. (n.d.). reaction in oximes of.
  • Encyclopedia.pub. (2023, July 12). Zinc Oxide Nanoparticles and Their Physiochemical Properties.
  • Sigma-Aldrich. (n.d.). 107183 - Hydroxylamine hydrochloride - Safety Data Sheet.
  • Lidsen. (2022, June 6). Catalysis Research | Synthesis of a Solid Base Catalyst Formed from Zinc(II) Acetylacetonate and Consisting of MgO Modified with ZnO.
  • PMC. (n.d.). Comprehensive Study of Oxygen Vacancies on the Catalytic Performance of ZnO for CO/H2 Activation Using Machine Learning-Accelerated First-Principles Simulations.
  • Taylor & Francis Online. (2024, December 16). Full article: Exploring the physicochemical properties and antifungal activity of zinc oxide nanoparticles.
  • EPA. (n.d.). Acetophenone.
  • Semantic Scholar. (2021, January 18). Solvent-Free Mechanochemical Synthesis of ZnO Nanoparticles by High-Energy Ball Milling of ε-Zn(OH).
  • Sigma-Aldrich. (2024, July 13). Sigma H9876 - SAFETY DATA SHEET.
  • Thieme Chemistry. (n.d.). Stereoconvergent Synthesis of Ketoximes - SYNFORM.
  • Chemiis. (n.d.). Hydroxylamine Hydrochloride: Properties, Applications, and Industrial Uses.
  • European Commission. (n.d.). 3. What are the properties of ZnO nanoparticles?.
  • Vedantu. (n.d.). Acetophenone: Properties, Structure & Important Uses Explained.
  • California Air Resources Board. (n.d.). Background Material: 1997-11-12 Acetophenone As Federal Hazardous Air Pollutant. Retrieved from California Air Resources Board website.

Sources

Application Note: Transition Metal Complexes of Acetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, purification, and structural characterization of transition metal complexes [Cu(II), Ni(II), Co(II)] derived from acetophenone oxime.[1] These complexes are critical in medicinal chemistry due to their enhanced lipophilicity and bioactivity compared to free ligands. This guide provides a self-validating protocol for researchers in drug discovery, emphasizing the chelation mechanism, structural validation via spectroscopy (IR, UV-Vis), and biological relevance.

Introduction & Mechanistic Insight

This compound (APO) is a versatile bidentate ligand formed by the condensation of acetophenone with hydroxylamine. In coordination chemistry, APO typically coordinates to transition metals through the azomethine nitrogen (C=N) and, depending on pH and steric factors, the phenolic/oxime oxygen .

The Chelation Effect in Drug Design

The pharmacological efficacy of these complexes is often explained by Tweedy’s Chelation Theory . Upon coordination, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups and possible


-electron delocalization over the chelate ring. This increases the lipophilic character of the metal complex, facilitating its permeation through the lipid layers of bacterial or cancer cell membranes.

Protocol A: Synthesis of this compound Ligand

Objective: Synthesize high-purity this compound (APO) as the precursor for metal complexation.

Reagents & Equipment[2][3][4][5][6]
  • Acetophenone (Reagent Grade, >99%)

  • Hydroxylamine Hydrochloride (

    
    )
    
  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (Absolute)[2]

  • Ice bath, Reflux condenser, Magnetic stirrer

Step-by-Step Methodology
  • Preparation of Hydroxylamine Solution: Dissolve 5.0 g of

    
     in 10 mL of deionized water.
    
  • Base Addition: Separately, dissolve 3.0 g of NaOH in 5 mL of water. Add this slowly to the hydroxylamine solution.

  • Condensation: Add 8.0 g of Acetophenone to the mixture. Add ethanol dropwise (approx. 10-15 mL) until the solution becomes clear/homogeneous.

  • Reflux: Heat the mixture under reflux at 70–80°C for 60 minutes.

  • Precipitation: Cool the solution to room temperature. Pour the contents into 100 mL of ice-cold water containing crushed ice. Stir vigorously. The oxime will separate as white flakes/crystals.

  • Acidification Check: If the product does not precipitate immediately, acidify slightly with dilute HCl to neutralize excess base, then re-cool.

  • Purification: Filter the solid, wash with cold water, and recrystallize from petroleum ether (

    
    ).
    
    • Target Yield: ~85-90%

    • Melting Point:

      
       (Sharp)
      
Workflow Visualization: Ligand Synthesis

LigandSynthesis Start Start: Reagents Mix Mix: NH2OH.HCl + NaOH + Acetophenone Start->Mix Reflux Reflux: 60 min @ 80°C (Ethanol solvent) Mix->Reflux Quench Quench: Pour into Ice Water Reflux->Quench Filter Filter & Wash Quench->Filter Recryst Recrystallize: Petroleum Ether Filter->Recryst Product Pure Acetophenone Oxime (MP: 59°C) Recryst->Product

Figure 1: Step-by-step workflow for the synthesis of the this compound ligand.

Protocol B: Synthesis of Metal Complexes [Cu(II), Ni(II), Co(II)]

Objective: Coordinate the APO ligand to transition metal centers to form stable chelates.

Reagents
  • Ligand: Purified this compound (from Protocol A).

  • Metal Salts: Copper(II) Acetate, Nickel(II) Acetate, Cobalt(II) Acetate (Acetates are preferred over chlorides to act as self-buffering agents, aiding deprotonation).

  • Solvent: Ethanol or Methanol.[3]

General Procedure (Stoichiometry 1:2 Metal:Ligand)
  • Ligand Solution: Dissolve 2.0 mmol of this compound in 20 mL of hot ethanol.

  • Metal Solution: Dissolve 1.0 mmol of the respective Metal Acetate in 15 mL of hot ethanol.

  • Complexation: Add the metal salt solution dropwise to the ligand solution under continuous magnetic stirring.

    • Observation: A color change indicates immediate complex formation (Cu

      
       Green/Blue; Ni 
      
      
      
      Light Green; Co
      
      
      Pink/Brown).
  • Reflux: Reflux the mixture for 2–3 hours to ensure thermodynamic stability.

  • pH Adjustment (Critical): If using chloride salts, adjust pH to 6.5–7.5 using aqueous ammonia or sodium acetate solution to facilitate precipitation. (Not always necessary with acetate salts).

  • Isolation: Cool the mixture. The colored complex will precipitate.

  • Washing: Filter the precipitate and wash with hot water (to remove unreacted metal salts) followed by cold ethanol (to remove unreacted ligand).

  • Drying: Dry in a vacuum desiccator over anhydrous

    
    .
    
Complexation Pathway

ComplexSynthesis Ligand Ligand Soln (2 mmol in EtOH) Mixing Dropwise Addition (Stirring) Ligand->Mixing Metal Metal Salt Soln (1 mmol M(OAc)2) Metal->Mixing Reflux Reflux 2-3 Hours (Thermodynamic Control) Mixing->Reflux pH pH Adjustment (if req. pH 7-8) Reflux->pH Precip Cool & Precipitate pH->Precip Cu Cu(APO)2 (Green/Blue) Precip->Cu Ni Ni(APO)2 (Pale Green) Precip->Ni Co Co(APO)2 (Pink/Brown) Precip->Co

Figure 2: Reaction pathway for the synthesis of Metal-APO complexes.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated using spectroscopic data.

Infrared Spectroscopy (FT-IR) Analysis

The coordination mode is confirmed by the shift in the Azomethine (


) and N-O stretching frequencies.
Functional GroupFree Ligand (APO)

Metal Complex (M-APO)

Interpretation


(Broad)
Disappears or WeakensIndicates deprotonation of oxime OH upon coordination.



Red shift (

) indicates coordination via Azomethine Nitrogen.



Blue shift confirms N-coordination donating electron density.

Absent

New band confirms Metal-Nitrogen bond.

Absent

New band confirms Metal-Oxygen bond.
Magnetic Susceptibility & Geometry[8][9]
  • Cu(II) Complex: Typically exhibits a magnetic moment of 1.7–1.9 B.M. , corresponding to one unpaired electron. Electronic spectra usually suggest a distorted octahedral or square planar geometry due to the Jahn-Teller effect.

  • Ni(II) Complex: Often diamagnetic (Square Planar) or paramagnetic (~2.9-3.2 B.M., Octahedral) depending on the specific solvation and stacking.

  • Co(II) Complex: Paramagnetic (~4.7-5.2 B.M.), indicative of a high-spin octahedral environment.

Biological Applications & Drug Development Context

Researchers utilizing these protocols are often investigating the antimicrobial and cytotoxic properties of the complexes.

  • Antimicrobial Activity:

    • The lipophilicity of the M-APO complexes allows them to penetrate the peptidoglycan layer of Gram-positive bacteria (e.g., S. aureus) and the lipid membranes of Gram-negative bacteria (e.g., E. coli).

    • Mechanism: Once inside the cell, the metal ion can disrupt cellular respiration processes and block protein synthesis.

  • Cytotoxicity (Anticancer):

    • Copper(II) complexes of oximes have shown potential in cleaving DNA via oxidative pathways, making them candidates for non-platinum-based anticancer agents.

Troubleshooting Guide

  • Problem: No precipitate forms after reflux.

    • Solution: The solution might be too acidic.[4] Add dilute ammonia dropwise until pH is neutral. Alternatively, concentrate the solution on a rotary evaporator to 50% volume and cool on ice.

  • Problem: Product is oily or sticky.

    • Solution: This indicates impurities or solvent trapping. Triturate the oil with cold petroleum ether or hexane to induce crystallization. Recrystallize from ethanol.

  • Problem: Low Yield.

    • Solution: Ensure the metal-to-ligand ratio is strictly 1:2. Excess metal can lead to soluble mono-complexes; excess ligand complicates purification.

References

  • PrepChem. "Preparation of this compound." PrepChem Organic Synthesis. [Link]

  • ResearchGate. "Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone." ResearchGate. [Link][5]

  • Asian Journal of Chemistry. "Synthesis and Characterization of Transition Metal Complexes of Oxime." Asian Journal of Chemistry. [Link]

  • Sobola, A. O., et al. "Synthesis, characterization and antimicrobial activity of copper(II) complexes of some ortho-substituted aniline Schiff bases." SciELO South Africa. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Acetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying acetophenone oxime (CAS: 613-91-2) presents a specific thermodynamic challenge: its melting point (~59–60°C) is dangerously close to the boiling point of common recrystallization solvents.[1][2][3][4] This proximity often leads to "oiling out"—where the compound separates as a second liquid phase rather than a crystalline solid—resulting in poor purity and low yields.[2][3][4]

This guide provides a validated protocol to navigate these physical properties, prioritizing Petroleum Ether as the solvent of choice while offering alternatives for specific impurity profiles.

Part 1: Strategic Solvent Selection

The "Golden Rule" of Oxime Purification

For this compound, the goal is to remove two distinct classes of impurities:

  • Polar contaminants: Unreacted hydroxylamine hydrochloride and inorganic salts (NaCl/KCl).[1][2][3]

  • Non-polar/Organic contaminants: Unreacted acetophenone and trace side products.[1][2][3][4]

Recommended Solvent Systems
Solvent SystemSuitabilityMechanism of ActionOperational Risk
Petroleum Ether (bp 60-80°C) Primary Choice Temperature Match: The boiling point allows dissolution just above the oxime's MP (60°C) without overheating.[1][2][3][4] Rejects polar salts effectively.[1][2][3][4]Medium: Flammable.[1][2][3][4] Requires precise temperature control to prevent oiling out.[1][2][3][4]
Hexane AlternativeSimilar to Pet.[1][2][3][4][5] Ether but with a fixed boiling point (69°C).[2][3]Medium: slightly higher cost; identical performance to Pet.[1][2][3][4] Ether.
Water / Ethanol (approx 8:2) Secondary"Like dissolves Like": Good for removing heavy inorganic loads.[1][2][3]High: Risk of hydrolysis if acidic; difficult to dry the product due to low MP (cannot oven dry).[1][2][3][4]
Benzene Avoid Historical citations exist, but toxicity outweighs benefits.[1][2][3][4]Critical: Carcinogenic.[1][2][3][4]
Decision Logic: Selecting Your Solvent

Use the following logic flow to determine the correct solvent based on your crude material's state.

SolventSelection Start Start: Analyze Crude Oxime CheckMP Is Melting Point < 55°C? (Indicates high impurity) Start->CheckMP SaltCheck Is the crude sticky/wet with high salt content? CheckMP->SaltCheck Yes PetEther Protocol A: Petroleum Ether (Standard Recrystallization) CheckMP->PetEther No (MP > 55°C) SaltCheck->PetEther No WashFirst Pre-wash with cold water to remove salts SaltCheck->WashFirst Yes MixedSolvent Protocol B: Dilute Ethanol (Only if Pet Ether fails) PetEther->MixedSolvent If yield < 30% WashFirst->PetEther

Figure 1: Decision matrix for solvent selection based on crude material properties.[1][2][3][4]

Part 2: Validated Experimental Protocol

Protocol A: Petroleum Ether Recrystallization (Standard)

Reference: Adapted from Organic Syntheses & Vogel’s Practical Organic Chemistry.[1][2][3]

Objective: Obtain white crystalline needles with MP 59–60°C.

Materials:

  • Crude this compound[1][2][3][4][5]

  • Petroleum Ether (fraction boiling 60–80°C)[1][2][3]

  • Water bath (set to 65°C) - Do not use a hot plate directly.

Step-by-Step Methodology:

  • Saturation: Place the crude solid in a flask. Add minimum Petroleum Ether.[1][2][3][4]

  • Controlled Heating: Heat the flask in the 65°C water bath .

    • Critical: Do not let the temperature exceed 65°C. If the solvent boils violently, the oxime will melt into a separate liquid phase (oil) rather than dissolving.[2][3][4]

  • Dissolution: Add more solvent in small portions until the solid just dissolves.

  • Filtration (Optional): If insoluble specks remain (likely inorganic salts), filter rapidly through a pre-warmed funnel.[1][2][3]

  • The Cooling Ramp (Crucial):

    • Allow to cool to room temperature undisturbed.[1][2][3][4]

    • Once crystals appear, transfer to a refrigerator (4°C) for 1 hour.

    • Finally, place in a freezer (-18°C) for 1 hour to maximize yield.

  • Isolation: Filter the cold mixture. Wash crystals with ice-cold Petroleum Ether.[1][2][3][4][6]

  • Drying: Air dry on filter paper or in a vacuum desiccator.[1][2][3][4] Do NOT use an oven , as the product will melt.[1][2][3][4]

Part 3: Troubleshooting & FAQs

Issue 1: "The Oiling Out" Phenomenon

User Query: "I heated the solvent, but instead of crystals, I see a layer of oil at the bottom of the flask."

The Science: This happens when the saturation temperature of your solute is higher than its melting point.[1][2][3][4] You have created a liquid-liquid emulsion because the oxime melted before it could dissolve or precipitate.[2][3][4]

The Fix:

  • Re-heat: Warm the mixture until the oil layer dissolves completely into a clear solution (add slightly more solvent if necessary).

  • Seed It: As the solution cools and approaches 60°C, add a tiny crystal of pure this compound (seed crystal). This provides a nucleation site for the lattice to form before the liquid phase separates.[1][2][3][4]

  • Vigorous Stirring: If seeding isn't possible, scratch the side of the glass flask vigorously with a glass rod at the interface of the solution.[1][2][3][4]

Issue 2: Low Yield

User Query: "I started with 5g but only recovered 2g."

Root Cause: this compound is moderately soluble in organic solvents even at room temperature.[1][2][3][4]

The Fix:

  • Ensure you use the freezer step (-18°C) described in Protocol A.

  • Concentrate the mother liquor (the filtrate) by evaporating half the solvent and repeating the cooling process to harvest a "second crop" of crystals.[3][4] Note that the second crop is usually less pure.[3][4]

Issue 3: Yellow Discoloration

User Query: "My crystals are yellow, not white."

Root Cause: Traces of unreacted acetophenone or oxidation products.[1][2][3][4]

The Fix:

  • Wash: Rinse the crude solid with a small amount of cold non-polar solvent (pentane or hexane) before recrystallization to wash away surface oily impurities.[1][2][3][4]

  • Charcoal: If the color persists during the hot dissolution step (Step 3), add a spatula tip of activated charcoal, swirl for 1 minute, and filter hot.[1][2][3][4]

Part 4: References

  • Organic Syntheses , Coll.[1][2][3][4] Vol. 10, p.366 (2004); Vol. 79, p.165 (2002).[2][4] Procedure for this compound derivatives and handling.[1][2][3][4][5][7][8] [1][2][3][6]

  • Vogel, A.I. , Textbook of Practical Organic Chemistry, 5th Edition.[1][2][3][4] Longman Scientific & Technical.[1][2][3][4] (Standard reference for oxime preparation and Ligroin usage).

  • National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 5464950, this compound.[2][3][4]

  • Sigma-Aldrich , Product Specification: this compound (97%).[1][2][3][4]

Sources

troubleshooting oiling out during acetophenone oxime crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Diagnostic & Triage

Is your process actually oiling out? Before adjusting parameters, confirm that you are observing Liquid-Liquid Phase Separation (LLPS) rather than simple supersaturation or gelation. Use this diagnostic workflow.

DiagnosticTree Start Observation: Solution is Cloudy/Milky CheckMicro Microscopy Inspection Start->CheckMicro IsSolid Are particles crystalline/faceted? CheckMicro->IsSolid IsDroplet Are particles spherical/coalescing? CheckMicro->IsDroplet CheckTemp Check Temperature vs. MP IsSolid->CheckTemp No (Amorphous) Normal Normal Nucleation (Proceed) IsSolid->Normal Yes IsDroplet->CheckTemp Yes Emulsion Stable Emulsion (Check Surfactants/Impurities) IsDroplet->Emulsion No (Tiny, non-coalescing) Oiling DIAGNOSIS: Oiling Out (LLPS) CheckTemp->Oiling T_process > T_oil_saturation

Figure 1: Diagnostic logic to distinguish between nucleation, oiling out (LLPS), and stable emulsions.

The Thermodynamics of Oiling Out

Why does Acetophenone Oxime oil out? Oiling out is not random; it is a thermodynamic inevitability when the system enters the Miscibility Gap before it crosses the Solubility Curve .

This compound has a relatively low melting point (


) [1].[1]
  • The "Submerged" Melting Point: In the presence of solvents (like ethanol/water) and impurities (unreacted acetophenone), the effective melting point of the solid is depressed. If your crystallization temperature (

    
    ) is higher than this depressed melting point, the substance precipitates as a liquid (oil) rather than a solid.[2]
    
  • The Metastable Zone Width (MSZW): For this compound, the MSZW is narrow. Rapid addition of water (antisolvent) pushes the composition into the unstable Spinodal Region (see Fig 2), causing spontaneous phase separation into a solute-rich oil and a solute-poor supernatant [2].

Key Physical Data [1, 3]
PropertyValueImplication for Process
Melting Point 58–60 °CCritical Risk: Operating >50°C invites oiling out.
Solubility (Water) Low (< 1 g/L)Water is a harsh antisolvent; rapid addition causes local shock.
Solubility (Ethanol) HighGood solvent; high solubility variance with Temp.
Impurity Effect Eutectic DepressionUnreacted ketone lowers

of the oil phase drastically.

Troubleshooting Q&A

Direct solutions to common user scenarios.

Q1: I am adding water to my ethanolic solution at 50°C, and it turns milky immediately. Why?

A: You are operating too close to the melting point. At 50°C, the this compound is likely in a "quasi-molten" state relative to the solvent mixture. The "milk" is actually millions of microscopic oil droplets. Fix: Lower your initial temperature to 35–40°C before adding water. Ensure the water addition rate is slow (


) to stay within the Metastable Zone.

Q2: The oil eventually solidifies, but it forms a hard gum/crust at the bottom. How do I prevent this?

A: This is "uncontrolled solidification" from an oiled-out phase. The oil droplets coalesced and then froze. Fix: You must prevent the oil phase from forming initially. [3] 1. Seed Early: Add pure seed crystals as soon as the solution becomes faintly turbid (the Cloud Point). 2. Agitation: Increase stirring speed (RPM) to prevent droplet coalescence if oiling has already started, but rely on seeding to provide a surface for growth [4].

Q3: My crude material has high unreacted acetophenone. Does this affect crystallization?

A: Yes, significantly. Acetophenone acts as a solvent for the oxime, further depressing the melting point. Fix: If unreacted ketone > 5%, do not attempt direct crystallization. Perform an acid/base extraction first:

  • Dissolve crude in dilute NaOH (Oxime dissolves as salt; Ketone stays organic).

  • Wash with minimal toluene/ether to remove ketone.

  • Acidify aqueous layer to precipitate the Oxime.

The "Anti-Oiling" Protocol (Gold Standard)

This protocol utilizes Seeding and Controlled Cooling to bypass the miscibility gap.

Reagents:

  • Crude this compound

  • Solvent: Ethanol (95%)[1]

  • Antisolvent: Water (Deionized)

  • Seeds: Pure this compound crystals (1-2 wt%)

Step-by-Step Methodology:

  • Dissolution: Dissolve crude oxime in Ethanol at 45°C (Do not exceed 50°C). Use 2.5 mL Ethanol per gram of oxime.

  • Filtration: Filter hot to remove mechanical impurities.

  • Cloud Point Approach:

    • Maintain

      
      .
      
    • Add warm water dropwise until the solution turns faintly hazy (Cloud Point).

    • Stop water addition immediately.

  • Nucleation Event (Crucial):

    • Add Seed Crystals (1 wt%).

    • Hold temperature for 15–20 minutes.

    • Verification: Turbidity should increase as crystals grow, not as oil droplets.

  • Crystallization:

    • Cool to 20°C over 2 hours (Slow Ramp: 10°C/hour).

    • Once at 20°C, add remaining water (total volume ratio Ethanol:Water should be 1:1 or 1:1.5).

  • Isolation: Cool to 0–5°C, hold for 30 mins, filter, and wash with cold 50% Ethanol/Water.

Mechanism Visualization

The Phase Diagram: Avoiding the "Danger Zone"

PhaseDiagram Solution Homogeneous Solution (Ethanol/Water) Supersat Supersaturation (Metastable Zone) Solution->Supersat Cooling / Antisolvent Spinodal Spinodal Region (Miscibility Gap) Supersat->Spinodal Fast Cooling / No Seeds Nucleation Heterogeneous Nucleation (Seeding) Supersat->Nucleation Add Seeds Oil Liquid-Liquid Phase Separation (Oiling Out) Spinodal->Oil Spontaneous Separation Crystal Crystal Growth (Solid Product) Oil->Crystal Slow/Impure Solidification Nucleation->Crystal Controlled Growth

Figure 2: Thermodynamic pathway. The goal is to route the process through Nucleation (Yellow) and avoid the Spinodal/Oiling region (Red).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5464950, this compound. Retrieved from [Link]

  • Veesler, S., & Boistelle, R. (1994). Nucleation and growth of protein crystals: General principles. In Acta Crystallographica Section D.
  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.

Sources

Technical Support Center: Acetophenone Oxime Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the separation of E and Z isomers of acetophenone oxime, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for the separation of this compound isomers. This resource provides field-proven insights and troubleshooting advice to address common challenges encountered during the separation and characterization of these geometric isomers. As Senior Application Scientists, we have designed this guide to be a practical, self-validating system to enhance the success of your experiments.

Part 1: Foundational Concepts & FAQs

This section addresses fundamental questions regarding the nature of this compound isomers.

Question: Why does this compound form E/Z isomers, and which is more stable?

Answer: this compound possesses a carbon-nitrogen double bond (C=N), which restricts free rotation. When the substituents on the nitrogen (a hydroxyl group and a lone pair) and the sp2 carbon (a phenyl group and a methyl group) are different, it gives rise to geometric isomerism. The isomers are designated as E (entgegen) and Z (zusammen).

  • Z-isomer: The hydroxyl group (-OH) and the higher-priority group on the carbon (the phenyl group) are on the same side of the C=N double bond.

  • E-isomer: The hydroxyl group (-OH) and the phenyl group are on opposite sides of the C=N double bond.

Generally, the E-isomer of this compound is thermodynamically more stable.[1][2] This is often attributed to reduced steric hindrance between the bulky phenyl group and the hydroxyl group.[1] Syntheses typically yield a mixture of both isomers, with the E-isomer being the major product.[2][3][4][5] For instance, a common synthesis results in an approximate 8:1 ratio of E:Z isomers.[2][3][5]

Question: Can the E/Z isomers interconvert? How can I prevent this?

Answer: Yes, E/Z isomerization can occur, particularly under acidic conditions.[6] The mechanism often involves protonation of the oxime nitrogen, which facilitates rotation around the C-N bond. To prevent unwanted isomerization after separation:

  • Avoid Acidic Conditions: When performing chromatography or work-ups, use neutral or slightly basic conditions.

  • Maintain Low Temperatures: Store purified isomers at low temperatures to minimize the thermal energy available for overcoming the isomerization barrier.

  • Choice of Solvent: The stability of isomers can be solvent-dependent. In a DMSO solution, for example, the energy barrier for interconversion is very high (around 200 kJ/mol), making it almost impossible at room temperature.[1]

Part 2: Troubleshooting Chromatographic Separation

Chromatography is the most common method for both analytical and preparative separation of this compound isomers.

Question: I am not seeing two spots for the E/Z isomers on my analytical TLC plate. What is wrong?

Answer: This is a common issue related to insufficient resolution. If you are confident a mixture exists (e.g., from NMR data), the problem lies with your TLC conditions.

Causality: The E and Z isomers have very similar polarities, leading to close or identical Retention Factor (Rf) values in many solvent systems. The goal is to find a mobile phase that selectively interacts with one isomer more than the other, creating a separation.

Troubleshooting Steps:

  • Decrease Solvent Polarity: Start with a non-polar solvent system and gradually increase polarity. A common starting point is a hexane/ethyl acetate mixture.[7] Try highly non-polar ratios like 10:1 or even 20:1 hexane:ethyl acetate.

  • Multiple Developments: Run the TLC plate in the same solvent system two or three times, allowing the plate to dry completely between runs. This can amplify small differences in Rf values.

  • Alternative Solvents: If hexane/ethyl acetate fails, consider systems with different selectivities, such as dichloromethane/hexane or toluene/acetone.

Solvent System (v/v) Typical Rf (E-isomer) Typical Rf (Z-isomer) Notes
20% Ethyl Acetate/Hexanes0.50[8]0.24[8]Excellent separation, often used in column chromatography.
10:1 Hexane/Ethyl Acetate0.30 (for mixture)[7]May require multiple developments for clear separation.

Question: My isomers are co-eluting or have very poor separation during column chromatography. How can I improve this?

Answer: Poor separation on a column is a scale-up of the resolution issue seen on TLC. The key is to optimize conditions to maximize the difference in how the two isomers interact with the stationary phase.

Expert Insights:

  • Dry Loading vs. Wet Loading: For compounds with limited solubility or for achieving the sharpest possible bands, dry loading is superior. Dissolve your crude mixture in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this to the top of your column.

  • Column Dimensions: Use a long, thin column rather than a short, wide one. This increases the number of theoretical plates and provides more opportunity for the isomers to separate.

  • Flow Rate: A slower flow rate allows more time for equilibrium between the mobile and stationary phases, often leading to better resolution. Do not apply excessive pressure.

Detailed Protocol: Flash Column Chromatography Separation
  • TLC Optimization: First, identify a solvent system that gives good separation on a TLC plate, aiming for a ΔRf of at least 0.1. A system of 10-20% ethyl acetate in hexanes is a reliable starting point.[8][9]

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in your chosen eluent and carefully pack the column to avoid air bubbles.[9]

  • Sample Loading: Load the crude this compound mixture onto the column using the dry loading method described above.

  • Elution: Begin elution with the optimized solvent system. Collect small fractions (e.g., 10-15 mL for a medium-sized column).

  • Monitoring: Analyze the collected fractions by TLC. Spot every few fractions on a single plate to track the elution of the two isomers. The less polar E-isomer will typically elute first.[8]

  • Combine and Concentrate: Combine the fractions containing the pure E-isomer and the pure Z-isomer separately. Concentrate the solutions using a rotary evaporator.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation synthesis Synthesize Oxime Mixture concentrate Concentrate Crude Product synthesis->concentrate tlc_opt Optimize Separation on TLC concentrate->tlc_opt pack_col Pack Silica Column tlc_opt->pack_col load_col Dry Load Sample pack_col->load_col elute Elute with Optimized Solvent load_col->elute collect Collect Small Fractions elute->collect tlc_fractions Monitor Fractions by TLC collect->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine final_product Characterize Pure Isomers (NMR, etc.) combine->final_product

Caption: Workflow for separating this compound isomers.

Part 3: Isomer Characterization

Once separated, it is crucial to definitively identify which fraction contains the E-isomer and which contains the Z-isomer.

Question: How can I use ¹H NMR to distinguish between the E and Z isomers?

Answer: ¹H NMR spectroscopy is the most powerful tool for distinguishing between the E and Z isomers of this compound. The chemical shifts of the protons, particularly the methyl protons and the aromatic protons ortho to the C=N bond, are significantly different due to the anisotropic effect of the C=N-OH group.

Causality: The magnetic environment of a nucleus is influenced by nearby functional groups. In one isomer, the methyl group is syn (on the same side) to the hydroxyl group, while in the other, it is anti (on the opposite side). This geometric difference leads to distinct chemical shifts.

Isomer Methyl (CH₃) Protons (δ, ppm) Aromatic Protons (ortho) (δ, ppm) Hydroxyl (OH) Proton (δ, ppm) Reference
E-isomer (Major) ~2.15 (in DMSO-d₆)~7.65 (in DMSO-d₆)~11.24 (in DMSO-d₆)[3]
~2.09 (in C₆D₆)~7.54 (in C₆D₆)~10.80 (in C₆D₆)[8]
Z-isomer (Minor) ~2.56 (in DMSO-d₆)~7.94 (in DMSO-d₆)~11.23 (in DMSO-d₆)[3]
~1.94 (in C₆D₆)~7.42 (in C₆D₆)Not reported[8]

As shown in the table, the chemical shifts can be highly diagnostic. For example, in DMSO-d₆, the methyl protons of the minor Z-isomer appear significantly downfield compared to the major E-isomer.[3]

Question: Are there other analytical methods to confirm isomer identity and purity?

Answer: While NMR is primary, other methods can provide valuable supporting data:

  • Gas Chromatography (GC): GC can be used for quantitative analysis of the isomer ratio. Derivatization of the oximes, for instance by silylation with N,O-bis(trimethylsilyl)-acetamide, may be required to improve stability and chromatographic behavior.[10][11]

  • Infrared (IR) Spectroscopy: While the C=N stretch (~1640 cm⁻¹) is similar for both isomers, differences can be observed in the OH stretching region. The hydrogen bonding in the solid state differs between isomers, causing shifts in the OH band position.[12][13]

  • Melting Point: If both isomers are crystalline solids, they will likely have different melting points. However, obtaining a sharp melting point for the less stable Z-isomer can be challenging.

G start Poor TLC Separation q1 Is the solvent system optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Start here q2 Is separation still poor? a1_yes->q2 action1 Decrease eluent polarity (e.g., 10:1 to 20:1 Hex:EtOAc) a1_no->action1 action2 Try multiple developments of the same plate action3 Consider a different solvent system (e.g., DCM/Hexanes) action1->q2 action2->q2 action3->q2 a2_yes Yes q2->a2_yes q2->a2_yes a2_no No q2->a2_no a2_yes->action2 a2_yes->action3 solution Problem Solved: Proceed to Column a2_no->solution

Caption: Troubleshooting flowchart for poor TLC resolution.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses, 100, 248-261. Retrieved from [Link]

  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Journal of Life Sciences, 5(11), 87-92. Retrieved from [Link]

  • Supporting Information for: One-pot Oximation-Beckmann Rearrangement under Mild, Aqueous Micellar Conditions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Product Class 15: Oximes. (n.d.). Science of Synthesis, 27, 463-507. Retrieved from [Link]

  • Oximes. (n.d.). Science of Synthesis, 27, 463-507. Retrieved from [Link]

  • Supporting Information for: Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes. (n.d.). University of Ottawa. Retrieved from [Link]

  • Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. (2008). Google Patents.
  • Iakovenko, R. O., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 28(13), 4966. Retrieved from [Link]

  • Sternson, L. A., Hincal, F., & Bannister, S. J. (1977). Gas chromatographic analysis of this compound and its metabolites. Journal of Chromatography A, 144(2), 191-200. Retrieved from [Link]

  • Sternson, L. A., Hincal, F., & Bannister, S. J. (1977). Gas chromatographic analysis of this compound and its metabolites. PubMed. Retrieved from [Link]

  • Supporting Information for: Propagation in Reported Organocatalytic Beckmann Rearrangement. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Selective Synthesis of E and Z Isomers of Oximes. (2012). ResearchGate. Retrieved from [Link]

  • Isomeric Oxime Acetophenone I. (2012). YouTube. Retrieved from [Link]

  • Gorrod, J. W., & Christou, M. (1986). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Xenobiotica, 16(6), 575-85. Retrieved from [Link]

  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. IDEAS/RePEc. Retrieved from [Link]

  • Synthesis and Isomeric Ratio Determination of this compound. (n.d.). Africa Commons. Retrieved from [Link]

  • Theoretical Study on Z/E Selectivity in the Oximation of a-Haloacetophenones. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Hadži, D. (1956). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. ResearchGate. Retrieved from [Link]

  • UV-vis spectra of (a) acetophenone substrate before catalysis, and (b) 1-phenyl ethanol after the product is formed. (n.d.). ResearchGate. Retrieved from [Link]

  • Hadži, D. (1956). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Science Publishing. Retrieved from [Link]

Sources

minimizing side reactions in acetophenone oxime reduction

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions in the Reduction of Acetophenone Oxime to 1-Phenylethylamine

Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Network

User Query: "How do I maximize the yield of 1-phenylethylamine while suppressing secondary amines, hydrolysis, and over-reduction?"

Specialist Insight: Reducing this compound is deceptively simple. While the transformation to 1-phenylethylamine is standard, the benzylic nature of the carbon and the stability of the oxime create a "perfect storm" for three specific side reactions:

  • Dimerization: Formation of bis(1-phenylethyl)amine (secondary amine).

  • Hydrolysis: Reversion to acetophenone (ketone) due to trace water/acid.

  • Beckmann Rearrangement: Conversion to N-phenylacetamide under Lewis acidic conditions.

  • Hydrogenolysis: Cleavage of the C-N bond to form ethylbenzene (specific to benzylic substrates).

Visualizing the Problem (Reaction Network)

The following diagram maps the competing pathways. Your goal is to stay on the Green path.

ReactionNetwork Oxime This compound (SM) Imine Imine Intermediate (Transient) Oxime->Imine Reduction (Step 1) Ketone Acetophenone (Hydrolysis) Oxime->Ketone H3O+ (Hydrolysis) Amide N-phenylacetamide (Beckmann Rearr.) Oxime->Amide Lewis Acid (Rearrangement) PrimaryAmine 1-Phenylethylamine (Target Product) Imine->PrimaryAmine Reduction (Step 2) Dimer Bis(1-phenylethyl)amine (Secondary Amine) Imine->Dimer Reductive Amination PrimaryAmine->Imine Condensation Ethylbenzene Ethylbenzene (Over-reduction) PrimaryAmine->Ethylbenzene Pd/C, High T/P (Hydrogenolysis)

Figure 1: Mechanistic pathways in this compound reduction. Red paths indicate side reactions to avoid.

Protocol Module A: Catalytic Hydrogenation (Scalable)

Best For: Scale-up (>10g), clean workup, high throughput. Primary Risk: Secondary amine formation (Dimerization).

The Mechanism of Failure

Dimerization occurs when the newly formed Primary Amine attacks the Imine Intermediate before the catalyst can reduce the imine. This is a bimolecular reaction; therefore, high local concentrations of amine favor impurities.

Optimized Protocol: The Acidic Scavenger Method
ParameterSpecificationReason (Causality)
Catalyst 5% Pd/C or Raney NickelPd is active but aggressive. Raney Ni is cheaper but pyrophoric.
Solvent Methanol or Ethanol (Anhydrous)Water promotes hydrolysis back to ketone.
Additive HCl (1.1 eq) or H₂SO₄ CRITICAL: Protonates the primary amine immediately upon formation (

), rendering it non-nucleophilic. It cannot attack the imine.
Pressure 3–5 bar (45–75 psi)Moderate pressure favors the reduction rate over the condensation rate.
Temp 25°C – 40°CHigh temps (>60°C) promote benzylic hydrogenolysis (ethylbenzene formation).
Step-by-Step Workflow
  • Preparation: Dissolve this compound (10 mmol) in anhydrous Methanol (30 mL).

  • Acidification: Add concentrated HCl (11 mmol) dropwise. Note: The solution may warm slightly.

  • Catalyst Addition: Under Argon flow, add 5% Pd/C (10 wt% loading).

  • Hydrogenation: Purge with H₂ x3. Pressurize to 4 bar. Stir vigorously (>800 RPM) to eliminate mass transfer limitations.

  • Monitoring (Self-Validation):

    • T = 1 hr: Check H₂ uptake. If stalled, purge and repressurize.

    • TLC/LCMS: Look for disappearance of Oxime (M+135). If M+105 (Ketone) appears, your solvent was wet.

  • Workup: Filter catalyst (Celite). Concentrate. Basify with NaOH to liberate the free amine. Extract with DCM.

Protocol Module B: Hydride Reduction (Lab Scale)

Best For: Small scale (<5g), labs without high-pressure reactors. Primary Risk: Beckmann Rearrangement (Amide formation) due to Lewis Acidity.

The Mechanism of Failure

Using simple NaBH₄ is often ineffective. Stronger agents like LiAlH₄ work but are hazardous. The NaBH₄/TiCl₄ system is excellent but TiCl₄ is a Lewis Acid. If the hydride addition is too slow, TiCl₄ catalyzes the rearrangement of the oxime to N-phenylacetamide.

Optimized Protocol: The TiCl₄/NaBH₄ System
ReagentStoichiometryRole
This compound 1.0 equivSubstrate
TiCl₄ 1.1 equivActivates the oxime (Lewis acid coordination).
NaBH₄ 3.3 equivGenerates transient titanium hydride species (the active reductant).
DME (Dimethoxyethane) SolventCoordinates Ti, stabilizing the reactive intermediate.
Step-by-Step Workflow
  • System Setup: Flame-dry a 2-neck flask. Maintain N₂ atmosphere.

  • Reagent A: Add TiCl₄ (11 mmol) to anhydrous DME (40 mL) at 0°C. Observation: Yellow/white precipitate or fume formation is normal.

  • Reagent B: Add NaBH₄ (33 mmol) in one portion.

  • Addition: Dissolve Oxime (10 mmol) in DME (10 mL). Add this solution dropwise to the Ti/Borohydride mixture at 0°C.

    • Why Dropwise? Keeps the concentration of unreduced oxime low relative to the reducing agent, preventing rearrangement.

  • Reaction: Allow to warm to Room Temp (20-25°C). Stir for 2–4 hours.

  • Quenching (Critical):

    • Cool to 0°C.

    • Add water very slowly . Massive gas evolution (H₂) will occur.

    • Make basic with 28% NH₄OH or NaOH.

  • Extraction: Extract with EtOAc. The titanium salts will form a thick slurry; filtration through Celite is often required.

Troubleshooting & FAQ

Impurity Profiling Guide
Observation (LCMS/NMR)DiagnosisRoot CauseCorrective Action
Peak at M+105 (Acetophenone)HydrolysisAcidic conditions + Water present. Common in Protocol A if solvent isn't dry.Use molecular sieves in solvent. Ensure H₂ pressure is maintained (kinetics favor reduction over hydrolysis).
Peak at M+225 (Heavy)DimerizationPrimary amine attacked imine.Protocol A: Increase Acid equivalents. Protocol B: Add oxime slower.
Peak at M+135 (Isomer)Amide (Beckmann)Lewis acid (TiCl₄) acted before reduction occurred.Ensure NaBH₄ is active/fresh. Mix TiCl₄/NaBH₄ before adding oxime.
Peak at M+106 (Ethylbenzene)HydrogenolysisOver-reduction of benzylic C-N bond.Lower temperature (<30°C). Switch catalyst from Pd/C to Pt/C or Raney Ni.
Frequently Asked Questions

Q: Can I use LiAlH₄ (LAH) instead of TiCl₄/NaBH₄? A: Yes, LAH is a standard reductant for oximes. However, for this compound, LAH can sometimes lead to the aziridine side product or ring reduction depending on workup. The TiCl₄/NaBH₄ method is generally more chemoselective for the primary amine. If using LAH, use diethyl ether at reflux and quench with the Fieser method (


 mL H2O, 

mL 15% NaOH,

mL H2O).

Q: My reaction stalls at 50% conversion. A: This is often "amine poisoning." The amine product binds strongly to the catalyst surface (Pd/C).

  • Fix: This is why the Acidic Protocol (Module A) is superior. Protonated amines (

    
    ) do not bind to the metal surface, keeping active sites free.
    

Q: I see a hydroxylamine intermediate (M+137). A: Incomplete reduction.

  • Fix: If using Hydrogenation, increase pressure or temperature slightly. If using Hydride, the stoichiometry is insufficient—ensure your NaBH₄ is dry and not decomposed.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Mechanism of reductive amination and oxime reduction).

  • Kano, S., Tanaka, Y., Sugino, E., & Hibino, S. "Reduction of oximes with sodium borohydride–titanium(IV) chloride." Synthesis, 1980(9), 695-697.

  • Breitner, E., Roginski, E., & Rylander, P. N. "Low Pressure Hydrogenation of Nitriles and Oximes." Journal of the Chemical Society, 1959, 2918. (Foundational work on suppressing secondary amines with ammonia/acid).
  • Zeynizadeh, B. "A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System." Journal of the Chemical Society of Pakistan, 2011.

  • Org. Synth. Coll. Vol. 5, p.376 (1973). (General protocols for oxime handling and reduction).

Disclaimer: These protocols involve hazardous reagents (TiCl₄, H₂ gas, pyrophoric catalysts). Always conduct a risk assessment before experimentation.

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of Acetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Acetophenone Oxime , specifically comparing it against its structural isomer (Acetanilide ) and its synthetic precursor (Acetophenone ).

Executive Summary

This compound (


, MW 135.[1][2]16) is a critical intermediate in the synthesis of amines and heterocycles. In drug development, it serves as a precursor and a metabolic marker. Its mass spectral analysis is frequently complicated by its structural isomer, Acetanilide , which can form via the Beckmann rearrangement.

This guide delineates the specific Electron Ionization (EI) fragmentation pathways that distinguish the oxime from its isomers. The definitive diagnostic marker for this compound is the


 ion (

118), resulting from the loss of the hydroxyl radical.
In contrast, Acetanilide is identified by the loss of ketene to yield the aniline cation (

93).

Structural Context & Chemistry[3][4][5][6][7][8]

  • Compound: this compound[2][3][4][5][6]

  • CAS: 613-91-2[2][5]

  • Formula:

    
    
    
  • Key Feature: The

    
     moiety is labile under electron impact, leading to distinct radical losses compared to the amide linkage in acetanilide.
    

Experimental Methodology

To replicate the fragmentation patterns described, the following EI-MS conditions are recommended. These parameters minimize thermal degradation (Beckmann rearrangement) in the injection port.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature:

    
     (Keep 
    
    
    
    to prevent thermal rearrangement).
  • Inlet Temperature:

    
    .
    
  • Interface: GC-MS transfer line at

    
    .
    
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5).

Deep Dive: this compound Fragmentation

The fragmentation of this compound is driven by the instability of the N-O bond and the stability of the aromatic ring.

Primary Pathway: Hydroxyl Loss ( 118)

Upon ionization, the molecular ion (


 135) undergoes cleavage of the N-O bond, expelling a hydroxyl radical (

). This generates the cation at

118
(

). This peak is the primary diagnostic differentiator from acetanilide.
Secondary Pathway: Phenyl Cation Formation ( 77)

The ion at


 118 or the molecular ion can further fragment by cleaving the bond between the aromatic ring and the imine carbon, yielding the phenyl cation (

) at

77
. This is often the base peak (100% relative abundance) due to the high stability of the aromatic system.
Minor Pathways
  • 
     103/104:  Loss of the methoxy/hydroxyl-amine fragments or rearrangement.
    
  • 
     51:  Fragmentation of the phenyl ring (loss of acetylene from 
    
    
    
    77).
Visualization of Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the molecular ion to key fragments.

AcetophenoneOximeFrag M_Ion This compound [M]+• m/z 135 Frag_118 [M - OH]+ m/z 118 (Diagnostic) M_Ion->Frag_118 - •OH (17 u) Frag_77 Phenyl Cation [C6H5]+ m/z 77 M_Ion->Frag_77 - C2H4NO• Frag_118->Frag_77 - C2H3N Frag_51 [C4H3]+ m/z 51 Frag_77->Frag_51 - C2H2 (26 u)

Figure 1: Primary fragmentation pathway of this compound under 70 eV EI conditions.

Comparative Analysis: Oxime vs. Alternatives

The analytical challenge lies in distinguishing this compound from Acetanilide (isomer) and Acetophenone (precursor).

Comparison 1: Vs. Acetanilide (The Beckmann Isomer)

Acetanilide (


) has the same molecular weight (135) but a different connectivity.
  • Differentiation: Acetanilide does not lose OH (

    
     118). Instead, it loses a ketene molecule (
    
    
    
    , 42 u) via a McLafferty-like rearrangement or direct cleavage to form the Aniline radical cation at
    
    
    93
    .
  • Key Insight: If your spectrum shows a dominant

    
     93 and 
    
    
    
    43 (
    
    
    ), the sample is Acetanilide (or the oxime has rearranged in the injector). If the spectrum shows
    
    
    118, it is the intact Oxime.
Comparison 2: Vs. Acetophenone (The Precursor)[7]
  • Differentiation: Acetophenone has a molecular weight of 120.[7][8][9][10]

  • Key Shift: The molecular ion shifts from 120 (Ketone) to 135 (Oxime). The base peak shifts from

    
     105 (Benzoyl cation, 
    
    
    
    , characteristic of acetophenone) to
    
    
    77 or 118 in the oxime.
Summary Data Table
FeatureThis compoundAcetanilide (Isomer)Acetophenone (Precursor)
Formula



MW (

)
135 135 120
Diagnostic Peak 118 (

)
93 (

)
105 (

)
Base Peak 77 or 11893 or 43105 or 77
Key Loss -17 (OH)-42 (Ketene)-15 (Methyl)
Diagnostic Decision Tree

Use this logic flow to identify your compound from the mass spectrum.[8]

ComparisonTree Start Unknown Spectrum Check Molecular Ion (M+) Check120 M+ = 120? Start->Check120 Check135 M+ = 135? Check120->Check135 No ResultAcetophenone Acetophenone (Look for m/z 105) Check120->ResultAcetophenone Yes CheckFrag Check Fragments Check135->CheckFrag Yes ResultOxime This compound (Presence of m/z 118) CheckFrag->ResultOxime m/z 118 Present ResultAcetanilide Acetanilide (Presence of m/z 93 & 43) CheckFrag->ResultAcetanilide m/z 93 Dominant

Figure 2: Decision tree for differentiating this compound from its isomer and precursor.

Common Pitfalls: The Thermal Rearrangement Artifact

Critical Warning: this compound is thermally unstable. In a hot GC injector (


) or acidic conditions, it can undergo a Beckmann Rearrangement inside the instrument before ionization.
  • Symptom: You inject pure Oxime, but the spectrum looks like Acetanilide (strong

    
     93).
    
  • Solution: Lower the injector temperature to

    
     or use "cold on-column" injection to preserve the oxime structure.
    

References

  • NIST Mass Spectrometry Data Center. "Ethanone, 1-phenyl-, oxime Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed 2025.[4][6][11] [Link]

  • Academic Research Publishing Group. "Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters." Academic Journal of Life Sciences. [Link][1]

  • PubChem. "Acetanilide Compound Summary (CID 904)." National Library of Medicine. [Link]

Sources

Technical Guide: Chromatographic Separation of Acetophenone and Acetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Process Development Scientists

Executive Summary & Mechanistic Context

In organic synthesis, the conversion of Acetophenone to Acetophenone Oxime is a fundamental step, often serving as the precursor for the Beckmann rearrangement to synthesize amides (e.g., acetanilide). Precise monitoring of this reaction is critical to minimize side products and ensure complete consumption of the starting material.[1]

This guide details the Thin Layer Chromatography (TLC) differentiation of these two species. The separation relies on distinct polarity differences driven by hydrogen bonding capabilities.

  • Acetophenone (Ketone): Moderately polar (dipole-dipole interactions), acts as a hydrogen bond acceptor only.

  • This compound (Oxime): Significantly more polar due to the hydroxyl (-OH) group, acting as both a hydrogen bond donor and acceptor.

The Core Differentiator: On a standard silica gel stationary phase (polar), the oxime interacts more strongly than the ketone. Consequently, Acetophenone travels faster (


 higher) , while This compound is more retained (

lower)
.
Experimental Protocol
2.1 Materials & Reagents
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Mobile Phase (Eluent): Hexane and Ethyl Acetate (EtOAc).[2][3][4]

  • Visualization Agents:

    • UV Lamp (254 nm).[2]

    • 2,4-Dinitrophenylhydrazine (2,4-DNP) Stain (Brady’s Reagent).[5][6][7]

2.2 Mobile Phase Optimization

While many general protocols suggest a 20% EtOAc mixture, specific literature regarding acetophenone derivatives indicates that lower polarity systems often yield sharper resolution.

Solvent System (v/v)Acetophenone

Oxime

Resolution Quality
Hexane:EtOAc (10:1) 0.39 0.30 High (Sharp spots)
Hexane:EtOAc (8:2)~0.55~0.40Moderate (Faster elution)
Hexane:EtOAc (4:1)>0.70>0.60Low (Poor separation near solvent front)

Expert Insight: Start with 10:1 Hexane:EtOAc . If the spots do not move sufficiently (depending on humidity and plate activity), increase polarity gradually to 8:2 . Avoid systems with >30% EtOAc, as both compounds will co-elute near the solvent front.

2.3 Step-by-Step Workflow
  • Sample Prep: Dissolve a micro-spatula tip of the reaction mixture in 0.5 mL of EtOAc or Dichloromethane (DCM). Ensure the solution is dilute (transparent) to prevent tailing.

  • Spotting: Apply the starting material (Acetophenone) in Lane 1, the Co-spot (Mix) in Lane 2, and the Reaction Mixture (Oxime) in Lane 3.

  • Elution: Develop the plate in a saturated chamber until the solvent front reaches ~1 cm from the top.

  • Visualization (Dual-Validation):

    • Step A (Non-Destructive): View under UV (254 nm).[2] Both compounds possess aromatic rings and will appear as dark spots against the green fluorescent background.

    • Step B (Chemical Validation): Dip the plate in 2,4-DNP stain and heat gently.

Visualization & Data Interpretation

The most robust method for distinguishing these two compounds involves the 2,4-DNP test .[6] While


 values provide positional data, the chemical stain provides functional group confirmation.
FeatureAcetophenone (Starting Material) This compound (Product)

(10:1 Hex:EtOAc)
~0.39 (Higher) ~0.30 (Lower)
UV (254 nm) Dark Spot (Strong Absorbance)Dark Spot (Strong Absorbance)
2,4-DNP Stain Instant Orange/Red Precipitate Negative / Very Faint Yellow
Chemical Logic Ketone reacts readily to form hydrazone.[2]Oxime nitrogen is already substituted; no rapid condensation occurs.

Critical Note: The lack of a strong orange spot for the lower


 compound (Oxime) confirms the conversion of the carbonyl group. If the lower spot turns orange, you likely have a different byproduct or hydrolysis occurring on the acidic silica.
Visualizing the Mechanism (Graphviz)

The following diagrams illustrate the reaction monitoring workflow and the molecular interactions governing the separation.

Diagram 1: Reaction Monitoring Workflow

TLC_Workflow Start Reaction Mixture (Acetophenone -> Oxime) Spot Spot TLC Plate (Lane 1: SM, Lane 2: Co-spot, Lane 3: Rxn) Start->Spot Develop Develop in Hexane:EtOAc (10:1) Spot->Develop UV_Check Visualize under UV (254nm) Develop->UV_Check Decision Is Starting Material (Top Spot) Visible in Lane 3? UV_Check->Decision Complete Reaction Complete (Workup) Decision->Complete No Incomplete Continue Heating Decision->Incomplete Yes Confirm Optional: Stain with 2,4-DNP (Top spot = Orange, Bottom = No Color) Decision->Confirm Ambiguous?

Caption: Decision tree for monitoring the conversion of Acetophenone to this compound.

Diagram 2: Separation Principle (Silica Interaction)

Silica_Interaction Silica Silica Surface (Si-OH) Ketone Acetophenone (C=O) Silica->Ketone Weak H-Bond (Acceptor only) Oxime This compound (C=N-OH) Silica->Oxime STRONG H-Bond (Donor & Acceptor) Mobile Mobile Phase (Hexane/EtOAc) Mobile->Ketone Elutes Fast (High Rf) Mobile->Oxime Elutes Slow (Low Rf)

Caption: Mechanism of separation. The Oxime's hydroxyl group creates strong drag against the silica stationary phase.

Troubleshooting & Common Pitfalls
  • Tailing (Streaking):

    • Cause: The oxime is slightly acidic/basic and can interact with metallic impurities in the silica.

    • Solution: Add 1% Acetic Acid (if tailing is severe) to the mobile phase to sharpen the oxime spot.

  • Co-elution:

    • Cause: Solvent system is too polar (e.g., using 100% EtOAc or 1:1 Hex:EtOAc).

    • Solution: Reduce polarity. Move to 10:1 or 9:1 Hexane:EtOAc.

  • "Ghost" Spots:

    • Cause: this compound can exist as syn and anti isomers.

    • Observation: You may occasionally see two very close spots for the oxime. This is normal. The ketone will always be distinct and higher than both.

References
  • Organic Syntheses , Coll. Vol. 10, p. 248 (2004); Vol. 79, p. 248 (2002). Preparation of this compound and Monitoring via TLC.

  • Master Organic Chemistry . The Beckmann Rearrangement.

  • BenchChem . Differentiating Acetophenone from Other Ketones Using 2,4-Dinitrophenylhydrazine (2,4-DNPH).

  • Royal Society of Chemistry (RSC) . Propagation in Reported Organocatalytic Beckmann Rearrangement.

Sources

Elemental Analysis (CHN) Guide: Acetophenone Oxime Purity Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetophenone Oxime (


)  is a critical intermediate in organic synthesis, particularly as a precursor for amides via the Beckmann rearrangement and as a ligand in coordination chemistry. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to identify "invisible" contaminants such as inorganic salts (from hydroxylamine hydrochloride neutralization) or retained moisture.

This guide provides a rigorous technical framework for using Elemental Analysis (CHN) as a definitive "bulk purity" validation tool. Unlike chromatographic methods, CHN offers an absolute measurement of mass fraction, making it indispensable for establishing the stoichiometry required for precise downstream applications.

Part 1: The Challenge of this compound Characterization

This compound is synthesized by the condensation of acetophenone with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH or Sodium Acetate). This pathway introduces specific impurity risks that dictate the analytical strategy.

The "Invisible" Impurity Trap

A common failure mode in drug development is relying solely on HPLC area-% for purity. For this compound, HPLC will show a single sharp peak even if the sample is 10% NaCl by weight.

Common Impurity Profile:

  • Organic Impurities (HPLC Detectable): Unreacted Acetophenone, N-phenylacetamide (Beckmann rearrangement product).

  • Inorganic Impurities (HPLC Invisible): Sodium chloride (NaCl), Sodium acetate.

  • Solvates (HPLC Invisible): Water (hygroscopic nature), Ethanol/Methanol (recrystallization solvents).

Geometric Isomerism ( vs )

This compound exists as


 (major) and 

(minor) isomers.
  • Critical Insight: CHN analysis cannot distinguish between isomers, as they possess the exact same elemental composition. Isomeric ratio determination requires

    
    H NMR.[1] CHN confirms the total oxime content, while NMR defines the isomeric distribution.
    

Part 2: Comparative Analysis of Purity Methods

The following decision matrix allows researchers to select the appropriate validation tool based on the specific purity question.

Table 1: Analytical Method Performance Comparison
FeatureElemental Analysis (CHN) HPLC (UV-Vis)

H NMR
DSC / Melting Point
Primary Output Mass % of C, H, NRelative Area %Molar Ratio / StructureThermal Transitions
Inorganic Detection Excellent (Inferred by mass balance)Poor (Invisible)Poor (Invisible)Moderate (Broadening)
Water/Solvent Detection Good (Deviations in C/N)Poor Good (If distinct peaks)Moderate (Endotherms)
Isomer Separation None (

&

are identical)
Good (If method optimized)Excellent Poor
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)~10 mg (Non-destructive)2–5 mg (Destructive)
Precision

absolute

relative

integration
N/A
Visualization: Method Selection Logic

MethodSelection Start Start: Purity Assessment Q1 Is the impurity likely Inorganic or Water? Start->Q1 Q2 Do you need to distinguish E/Z Isomers? Q1->Q2 No (Organic only) CHN Method: CHN Analysis (Detects Bulk Purity/Salts) Q1->CHN Yes (Salts/H2O) HPLC Method: HPLC (Detects Organic Side-Products) Q2->HPLC No (Trace Organics) NMR Method: 1H NMR (Structural ID & Isomer Ratio) Q2->NMR Yes (Isomers)

Figure 1: Decision tree for selecting the optimal analytical method based on suspected impurity types.

Part 3: Theoretical vs. Experimental Data

To validate this compound, one must first establish the theoretical elemental composition based on its molecular formula:


.

Molecular Weight:


 g/mol 
Theoretical Calculation
  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
Data Interpretation Guide (The "Senior Scientist" Rubric)

Experimental values generally must fall within


  of theoretical values to be considered "Analytically Pure" for publication.
ScenarioExperimental TrendDiagnosisAction
Ideal C: 71.05, H: 6.75, N: 10.32High Purity (>99%) Proceed to synthesis.
Wet Sample C:

(Low), N:

(Low), H:

(High)
Water Contamination Dry under vacuum (

) for 24h.
Salt Contam. C:

, H:

, N:

Inorganic Salts (NaCl) Recrystallize (EtOH/Water) & wash thoroughly.
Precursor C:

(High), N:

(Low)
Excess Acetophenone Check HPLC; re-purify.

Part 4: Experimental Protocol (Self-Validating System)

This protocol is designed for a standard combustion analyzer (e.g., PerkinElmer 2400 Series II or Thermo FlashSmart).

Sample Preparation
  • Drying: this compound has a relatively low melting point (55–60°C). Do not oven dry above 45°C , as sublimation may occur, altering the surface composition.

    • Recommendation: Dry in a vacuum desiccator over silica gel or

      
       at room temperature for 12 hours.
      
  • Homogenization: Gently crush crystals into a fine powder using an agate mortar to ensure uniform combustion.

Calibration (The Trust Anchor)
  • Standard: Use Acetanilide (

    
    ) as the calibration standard.
    
    • Note: Acetanilide is the ideal standard because its %C and %N values are nearly identical to this compound, minimizing linearity errors in the detector.

  • K-Factor Validation: Run a "check standard" (e.g., Sulfanilamide) after calibration. If the check standard deviates by

    
    , recalibrate.
    
Combustion Workflow
  • Weighing: Weigh 2.0 ± 0.1 mg of sample into a tin capsule. Fold the capsule to exclude air (nitrogen blank).

  • Combustion: Flash combustion at 975°C with oxygen injection.

  • Reduction: Gases pass over reduced copper (650°C) to convert nitrogen oxides (

    
    ) to 
    
    
    
    .
Visualization: CHN Analysis Workflow

CHNWorkflow Sample Weigh Sample (2 mg in Tin) Combustion Combustion (975°C + O2) Sample->Combustion Auto-injector Reduction Reduction (Cu at 650°C) Combustion->Reduction Gases (CO2, H2O, NOx) Separation GC Separation (N2, CO2, H2O) Reduction->Separation N2, CO2, H2O Detection TCD Detection & Calculation Separation->Detection

Figure 2: Step-by-step workflow of the combustion analysis process.[2]

Part 5: Case Study & Troubleshooting

Case: A researcher synthesizes this compound and obtains the following CHN data:

  • Found: C: 68.10%, H: 6.55%, N: 9.90%

  • Theoretical: C: 71.09%, H: 6.71%, N: 10.36%

Analysis:

  • Deviation: Carbon is down by ~3.0%. Nitrogen is down by ~0.46%.

  • Ratio Check: The C/N ratio in theory is

    
    . The found C/N ratio is 
    
    
    
    .
  • Remediation: The sample requires an aqueous wash followed by recrystallization, not just drying.

References

  • Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical. (Standard procedure for oxime synthesis and recrystallization).

  • Sigma-Aldrich. (n.d.). This compound Product Specification & MSDS. Retrieved February 26, 2026.

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. (Discussion on CHN vs HPLC).

  • BenchChem. (2025).[4] Preventing side reactions during the Beckmann rearrangement. (Context on impurities).

  • National Institute of Standards and Technology (NIST). (n.d.). This compound Gas Chromatography Data. NIST Chemistry WebBook.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Acetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of acetophenone oxime, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is a combustible solid that presents several health hazards. Its toxicological properties have not been fully investigated, demanding a cautious approach.[1]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, potentially causing gastrointestinal irritation.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and can cause serious eye irritation or damage.[2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

  • Combustion Hazards: During a fire, it can decompose to generate irritating and highly toxic gases, including carbon oxides and nitrogen oxides (NOx).[1][2]

Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Ingestion
Skin Corrosion/Irritation Causes skin irritation.[3]Dermal Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[3]Ocular Contact
Specific Target Organ Toxicity May cause respiratory irritation.[1]Inhalation

Chemical Incompatibilities: A critical aspect of safe disposal is the strict segregation of waste. This compound is incompatible with the following and must not be mixed in waste containers:

  • Strong oxidizing agents[1]

  • Acids and strong bases[1][3]

  • Moisture[1][2]

  • Metals and alkali[1]

Mixing with these substances can lead to vigorous, exothermic reactions, creating a significant safety hazard.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to be equipped with the appropriate PPE. The causality is clear: creating a barrier between the researcher and the chemical is paramount to preventing exposure.

  • Eye Protection: Wear chemical safety goggles that meet the standards of OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] This is to prevent eye contact which can cause serious damage.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: In situations where dust may be generated, use a NIOSH/MSHA-approved respirator.[1] All respirator use must be in accordance with a comprehensive respiratory protection program that complies with OSHA regulations (29 CFR 1910.134).[1]

  • Work Area: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[1][3]

The Core Directive: Hazardous Waste Determination

Under U.S. Environmental Protection Agency (EPA) regulations, the chemical waste generator—the laboratory that creates the waste—is legally responsible for determining if a discarded chemical is classified as a hazardous waste.[1][3] This is the most critical step in the disposal process.

This compound is not explicitly listed as a P-series or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] However, this does not mean it is non-hazardous. It must be evaluated to determine if it exhibits any of the four characteristics of hazardous waste: Ignitability, Corrosivity, Reactivity, or Toxicity. Given its properties, it should be managed as a hazardous waste.

The following workflow provides a logical path for making this determination and selecting the correct disposal route.

G start This compound Waste Generated substance_type Waste Type? start->substance_type pure_waste Unused or Contaminated This compound Solid substance_type->pure_waste  Pure/Bulk Solid   contaminated_materials Contaminated Labware (e.g., gloves, wipes, weigh paper) substance_type->contaminated_materials  Contaminated Materials   empty_container Empty Original Container substance_type->empty_container  Empty Container   collect_solid Step 4.1: Collect in a labeled, sealed hazardous waste container. Segregate from incompatibles. pure_waste->collect_solid collect_labware Step 4.2: Collect in a separate, labeled hazardous waste container. contaminated_materials->collect_labware manage_container Step 4.3: Is container contaminated? empty_container->manage_container final_disposal Arrange for pickup by EHS or licensed waste contractor. collect_solid->final_disposal collect_labware->final_disposal rinse_container Triple-rinse with a suitable solvent (e.g., methanol). manage_container->rinse_container Yes dispose_container Puncture and dispose of clean container per institutional policy. manage_container->dispose_container No (Clean) collect_rinsate Collect all rinsate as liquid hazardous waste. rinse_container->collect_rinsate collect_rinsate->final_disposal

Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.

Step-by-Step Disposal Protocols

The primary and most responsible method for the disposal of this compound is through a licensed chemical destruction facility, which typically involves controlled incineration.[4] Never discharge this chemical into drains or the environment.[2]

Protocol 4.1: Disposal of Unused or Waste this compound (Solid)
  • Confirm PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Select Container: Choose a waste container that is in good condition, has a secure, sealable lid, and is chemically compatible. Do not use metal containers.

  • Label Container: Affix a "Hazardous Waste" label to the container. Clearly write "this compound" and any other components if it is a mixture.

  • Transfer Waste: Carefully transfer the solid waste into the container, minimizing the generation of dust.[2] Use tools (spatulas, funnels) that will not generate sparks.

  • Seal and Store: Securely close the container. Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from the incompatible materials listed in Section 1.[1][2][3]

  • Arrange Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[4]

Protocol 4.2: Disposal of Contaminated Materials
  • Segregate Waste: All disposable items that have come into direct contact with this compound (e.g., gloves, weigh boats, contaminated paper towels) are considered hazardous waste.

  • Collect: Place these items into a designated, labeled hazardous waste container (a lined box or a separate plastic container is often used for solid lab debris).

  • Manage: Seal the container and manage it for disposal alongside the pure chemical waste as described above.

Protocol 4.3: Management of Empty Containers

An "empty" container that held this compound is not truly empty and must be managed properly.

  • Decontaminate: The preferred method is to triple-rinse the container with a suitable solvent (e.g., methanol, ethanol).[4]

  • Collect Rinsate: This is a critical step. The solvent rinsate from this process is now a liquid hazardous waste and must be collected in a separate, properly labeled liquid hazardous waste container.[4]

  • Render Unusable: After triple-rinsing, the container can often be considered non-hazardous. To prevent reuse, it should be punctured or otherwise defaced.[4]

  • Final Disposal: Dispose of the clean, punctured container according to your institution's policy for non-hazardous solid waste or recycling.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental contamination.

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel.[5] Restrict access to the spill area.

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Don PPE: Before attempting any cleanup, don the full PPE described in Section 2, including respiratory protection.

  • Contain and Clean: For a small, manageable spill of solid material, carefully sweep it up to avoid creating dust.[1] Place the swept material and any cleanup debris (e.g., absorbent pads if a solution was spilled) into a designated hazardous waste container.[1][5]

  • Decontaminate: Clean the spill surface area thoroughly. The cleaning materials must also be disposed of as hazardous waste.

  • Seek Assistance: For large spills, or any spill that occurs in a poorly ventilated area or enters a drain, evacuate the area immediately and contact your institution's EHS or emergency response team.

By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.

References

  • Material Safety Data Sheet - this compound. (2005). Cole-Parmer.
  • This compound - Safety D
  • SAFETY D
  • SAFETY DATA SHEET - this compound. (2025). Fisher Scientific.
  • Organic Syntheses Procedure. (2023). Organic Syntheses.
  • Acetophenone - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Proper Disposal of Deoxybenzoin Oxime: A Guide for Labor

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.